2-Hydroxy-5-methyl-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >23.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403369. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-3-nitro-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(8(10)11)6(9)7-3-4/h2-3H,1H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAINEQVHSHARMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=O)C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323215 | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>23.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
7464-14-4 | |
| Record name | 7464-14-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403369 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90323215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-5-methyl-3-nitropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"2-Hydroxy-5-methyl-3-nitropyridine" synthesis from 2-amino-5-methylpyridine
An In-depth Technical Guide to the Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine from 2-amino-5-methylpyridine
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and agrochemicals. Its synthesis from the readily available starting material, 2-amino-5-methylpyridine, involves a sequential nitration and diazotization-hydrolysis reaction. This guide provides a comprehensive overview of a one-pot synthesis protocol, adapted from established methodologies for structurally similar compounds. The process is designed for efficiency, minimizing the need for isolation of the nitrated intermediate.
This document details the reaction pathway, provides a quantitative summary of reaction parameters, and outlines a step-by-step experimental protocol. It is intended for an audience of researchers, chemists, and professionals in the field of drug development.
Reaction Pathway and Mechanism
The synthesis of this compound from 2-amino-5-methylpyridine proceeds in two primary stages that can be performed sequentially in a single reaction vessel:
-
Electrophilic Nitration: The pyridine ring of 2-amino-5-methylpyridine is first nitrated. The amino group is a strong activating group, but under strongly acidic conditions (concentrated sulfuric acid), it is protonated to form the anilinium ion, which is deactivating. However, the reaction proceeds, with the nitro group (-NO₂) being directed primarily to the 3-position, influenced by the electronic effects of the ring nitrogen and the methyl group.
-
Diazotization and Hydrolysis: Following nitration, the amino group of the resulting 2-amino-5-methyl-3-nitropyridine is converted into a diazonium salt using sodium nitrite in a cold, acidic solution. The diazonium salt is unstable and readily undergoes hydrolysis, replacing the diazonium group (-N₂⁺) with a hydroxyl group (-OH) to yield the final product.
The overall transformation is illustrated in the workflow below.
Caption: One-pot synthesis workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis, based on molar equivalents and typical reaction conditions adapted from analogous procedures.[1][2]
| Parameter | Step 1: Nitration | Step 2: Diazotization & Hydrolysis |
| Starting Material | 2-amino-5-methylpyridine | 2-amino-5-methyl-3-nitropyridine (in situ) |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃ | Sodium Nitrite (NaNO₂), Water |
| Molar Ratio (Reagent:Substrate) | HNO₃: ~1.0-1.1 eq | NaNO₂: ~1.1-1.5 eq |
| Solvent | Conc. H₂SO₄ | Aqueous H₂SO₄ (from previous step) |
| Temperature | 10-20°C (addition), 40-50°C (reaction) | 0-10°C |
| Reaction Time | ~1-2 hours | ~1-2 hours |
Detailed Experimental Protocol
This protocol is adapted from a one-pot synthesis method for similar pyridine derivatives.[1] Caution: This procedure involves the use of concentrated and fuming acids. All operations must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat.
Materials and Reagents:
-
2-amino-5-methylpyridine (C₆H₈N₂)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Ice
-
Ammonia solution (for neutralization)
Procedure:
Step 1: Nitration
-
To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (approx. 8-10 times the mass of the starting material).
-
Cool the sulfuric acid to 10-20°C in an ice-water bath.
-
Slowly add 2-amino-5-methylpyridine (1.0 eq) in portions to the stirred sulfuric acid, ensuring the temperature does not exceed 20°C.
-
Once the addition is complete and the starting material is fully dissolved, begin the dropwise addition of concentrated nitric acid (1.0-1.1 eq) via the dropping funnel. Maintain the internal temperature between 10-20°C throughout the addition.
-
After the nitric acid has been added, remove the ice bath and warm the reaction mixture to 40-50°C.
-
Stir the mixture at 40-50°C for 1-2 hours, monitoring the reaction progress by TLC or HPLC if desired.
Step 2: Diazotization and Hydrolysis
-
After the nitration is complete, cool the reaction mixture back down to room temperature.
-
In a separate, larger beaker, prepare a mixture of crushed ice and water.
-
Slowly and carefully pour the reaction mixture onto the ice-water with vigorous stirring. This quenching step is highly exothermic and should be performed with caution. The temperature should be maintained below 10°C.
-
Cool the resulting aqueous solution to 0-5°C using an ice-salt bath.
-
Prepare a solution of sodium nitrite (1.1-1.5 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cold, stirred reaction mixture. Maintain the temperature strictly between 0-10°C to ensure the stability of the diazonium intermediate. Effervescence (release of N₂ gas) may be observed.
-
After the addition is complete, continue stirring the mixture in the cold bath for an additional 1-2 hours.
Step 3: Product Isolation and Purification
-
The product, this compound, will precipitate out of the acidic solution.
-
Isolate the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper. This removes residual acid and salts.
-
Dry the collected solid under vacuum to obtain the crude product.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
Logical Diagram of Experimental Steps
The following diagram outlines the logical flow of the experimental procedure.
References
Physicochemical properties of "2-Hydroxy-5-methyl-3-nitropyridine"
An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a substituted pyridine derivative of interest in medicinal chemistry and organic synthesis. This technical guide provides a comprehensive overview of its physicochemical properties, offering crucial data for researchers and professionals in drug development and chemical synthesis. This document outlines key molecular identifiers, physical characteristics, and solubility data, supported by detailed experimental protocols for its synthesis and the determination of its fundamental properties.
Core Physicochemical Properties
The physicochemical properties of this compound are fundamental to its application in research and development. These properties influence its reactivity, bioavailability, and suitability as a synthetic intermediate.
Molecular Structure and Identifiers
-
IUPAC Name: 5-methyl-3-nitro-1H-pyridin-2-one[1]
-
Synonyms: 5-Methyl-3-nitro-2-pyridinol, 5-Methyl-3-nitro-2(1H)-pyridone, 6-Hydroxy-5-nitro-3-picoline[2]
-
Appearance: Pale yellow to light brown crystalline solid.[3] It can also appear as a white to yellow powder or crystals.[2]
Tabulated Physicochemical Data
A summary of the key quantitative physicochemical data for this compound is presented in Table 1 for ease of reference and comparison.
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [1][6] |
| Melting Point | 179 °C (decomposes) | [4][6][7] |
| Water Solubility | >23.1 µg/mL (at pH 7.4) | [1][3] |
| Physical State | Solid | [5] |
| Color | Pale yellow to light brown | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication of synthesis and the accurate determination of physicochemical properties. This section provides an overview of relevant experimental procedures.
Synthesis of this compound
The synthesis of this compound typically involves the nitration of 2-hydroxy-5-methylpyridine.[3] A general procedure is as follows:
-
Preparation of the Nitrating Mixture: A mixture of concentrated sulfuric acid and concentrated nitric acid is prepared and cooled in an ice bath.[4]
-
Nitration Reaction: 2-Hydroxy-5-methylpyridine is slowly added to the cooled nitrating mixture while maintaining a low temperature (e.g., 0-5 °C).[4] The reaction is stirred for a set period.
-
Quenching and Precipitation: The reaction mixture is then poured into ice water, leading to the precipitation of the crude product.[4]
-
Isolation and Purification: The solid product is collected by filtration, washed with cold water, and dried.[4] Further purification can be achieved by recrystallization from a suitable solvent like water.[4]
Determination of Melting Point
The melting point of an organic solid is a key indicator of its purity and can be determined using a melting point apparatus.[8]
-
Sample Preparation: A small amount of the dried, crystalline this compound is packed into a capillary tube.
-
Measurement: The capillary tube is placed in a melting point apparatus, and the temperature is gradually increased.
-
Observation: The temperature range from which the solid begins to melt until it becomes a clear liquid is recorded as the melting point range.[8]
Determination of Aqueous Solubility
The shake-flask method is a common technique for determining the solubility of a compound in a specific solvent.[9]
-
Sample Preparation: An excess amount of this compound is added to a known volume of water (or a buffered solution at a specific pH) in a sealed container.
-
Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
Separation and Analysis: The saturated solution is carefully separated from the excess solid by filtration or centrifugation. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Visualizing the Synthesis Workflow
A diagram illustrating the general workflow for the synthesis of this compound provides a clear visual representation of the process.
Caption: General workflow for the synthesis of this compound.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules.[3] It is utilized in the preparation of various bioactive compounds, including potential antihypertensive and anti-inflammatory agents.[3] Additionally, it is a precursor in the agrochemical industry for the development of herbicidal agents.[3] The compound's reactivity is also exploited in the synthesis of other chemical reagents, such as 2-chloro-5-methyl-3-nitropyridine.[4]
References
- 1. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 7464-14-4 | TCI AMERICA [tcichemicals.com]
- 3. Page loading... [guidechem.com]
- 4. This compound | 7464-14-4 [chemicalbook.com]
- 5. labproinc.com [labproinc.com]
- 6. 2-ヒドロキシ-5-メチル-3-ニトロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. This compound [stenutz.eu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitropyridine (CAS: 7464-14-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-5-methyl-3-nitropyridine is a pivotal chemical intermediate with the CAS number 7464-14-4. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, key chemical reactions, and significant applications, particularly in the realm of pharmaceutical development. Detailed experimental protocols for its synthesis and subsequent chlorination are presented, alongside spectroscopic data for its characterization. Furthermore, this document elucidates the role of its derivatives as modulators of critical biological pathways, such as the Janus kinase 2 (JAK2) signaling pathway, highlighting its importance for drug discovery and medicinal chemistry.
Physicochemical Properties
This compound is a pale yellow to light brown crystalline solid at room temperature.[1] It exhibits limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] A summary of its key physical and chemical properties is provided in Table 1.
| Property | Value | Source |
| CAS Number | 7464-14-4 | [2] |
| Molecular Formula | C₆H₆N₂O₃ | [2] |
| Molecular Weight | 154.12 g/mol | [2] |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Melting Point | Data not consistently available | |
| Flash Point | 179 °C | [2] |
| Water Solubility | >23.1 µg/mL | PubChem |
| SMILES | Cc1cc(c(O)nc1)--INVALID-LINK--[O-] | PubChem |
| InChIKey | QAINEQVHSHARMD-UHFFFAOYSA-N | PubChem |
Synthesis and Experimental Protocols
Synthesis of this compound
The primary synthetic route to this compound involves the electrophilic nitration of 2-hydroxy-5-methylpyridine. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.[1]
Experimental Protocol: Nitration of 2-Hydroxy-5-methylpyridine
-
Reagents: 2-hydroxy-5-methylpyridine, concentrated sulfuric acid (98%), concentrated nitric acid (68%).
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to -10°C in an ice-salt bath.
-
Slowly add 2-hydroxy-5-methylpyridine to the cooled sulfuric acid while maintaining the temperature below 0°C.
-
Once the addition is complete, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the reaction temperature does not exceed 5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium hydroxide until the pH is between 4 and 5.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Caption: Synthesis of this compound via nitration.
Chlorination to 2-Chloro-5-methyl-3-nitropyridine
A primary application of this compound is as a precursor for the synthesis of 2-chloro-5-methyl-3-nitropyridine, a valuable intermediate in medicinal chemistry.[3] This transformation is typically achieved through reaction with a chlorinating agent such as thionyl chloride or phosphorus oxychloride.
Experimental Protocol: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
-
Reagents: this compound (0.01 mol), thionyl chloride (15 mL), N,N-dimethylformamide (DMF, catalytic amount).[1]
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine this compound and thionyl chloride.[1]
-
Add a small amount of DMF as a catalyst.[1]
-
Heat the reaction mixture to reflux for 3 hours.[1]
-
After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.[1]
-
Dilute the reaction residue with water.[1]
-
Extract the aqueous solution with dichloromethane.[1]
-
Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to afford 2-chloro-5-methyl-3-nitropyridine.[1] An isolated yield of 92% has been reported for this procedure.[1]
-
Caption: Conversion to 2-Chloro-5-methyl-3-nitropyridine.
Spectroscopic Characterization
The structural elucidation of this compound relies on standard spectroscopic techniques. Computational studies using Density Functional Theory (DFT) have been employed to simulate its vibrational spectra (FTIR and Raman), showing good agreement with experimental data.
| Spectroscopic Data | Key Features |
| FTIR (Predicted) | Characteristic peaks for O-H, C-H, C=C, C=N, and NO₂ stretching and bending vibrations. |
| ¹H NMR (Predicted) | Signals corresponding to the methyl protons and the aromatic protons on the pyridine ring. The chemical shift of the hydroxyl proton is solvent-dependent. |
| ¹³C NMR (Predicted) | Resonances for the six carbon atoms of the substituted pyridine ring. |
Applications in Drug Development
While this compound itself is not typically the active pharmaceutical ingredient (API), it serves as a crucial building block for the synthesis of bioactive molecules. Its derivatives, particularly those obtained from 2-chloro-5-methyl-3-nitropyridine, have shown significant potential in medicinal chemistry.
Inhibition of Janus Kinase 2 (JAK2)
Derivatives of 2-chloro-5-methyl-3-nitropyridine have been synthesized and identified as potent inhibitors of Janus kinase 2 (JAK2).[3] JAK2 is a non-receptor tyrosine kinase that plays a critical role in the JAK-STAT signaling pathway, which is integral to cytokine signaling and cellular processes such as proliferation, differentiation, and apoptosis. Dysregulation of the JAK-STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.
The synthesis of these JAK2 inhibitors involves the nucleophilic substitution of the chlorine atom in 2-chloro-5-methyl-3-nitropyridine with various amines, followed by further functional group manipulations.[3]
Caption: Inhibition of the JAK2 signaling pathway by nitropyridine derivatives.
Safety and Handling
This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable intermediate in organic synthesis. Its straightforward preparation and reactivity make it an important precursor for more complex molecules, particularly in the pharmaceutical industry. The demonstrated activity of its derivatives as JAK2 inhibitors underscores its potential for the development of novel therapeutics for a range of diseases. This guide provides a foundational understanding of its chemistry and applications for researchers and scientists in the field of drug discovery and development.
References
Molecular structure and weight of "2-Hydroxy-5-methyl-3-nitropyridine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 2-Hydroxy-5-methyl-3-nitropyridine. It is intended to serve as a foundational resource for researchers and professionals engaged in chemical synthesis and drug development. This document collates available data on its chemical identity, properties, and synthetic methods. Due to a lack of specific experimental data in publicly accessible literature, this guide outlines a general workflow for its synthesis and characterization. No significant biological activity or involvement in specific signaling pathways has been reported for this compound.
Chemical Identity and Molecular Structure
This compound, with the CAS Number 7464-14-4, is a substituted pyridine derivative. Its IUPAC name is 5-methyl-3-nitro-1H-pyridin-2-one .[1] This nomenclature indicates that the compound predominantly exists in the pyridin-2-one tautomeric form, which is a common characteristic for 2-hydroxypyridines.
The fundamental structure consists of a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 5-position, and a nitro group at the 3-position.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 5-methyl-3-nitro-1H-pyridin-2-one[1] |
| CAS Number | 7464-14-4[1] |
| Molecular Formula | C₆H₆N₂O₃[1] |
| SMILES String | CC1=CC(=C(N=C1)O)--INVALID-LINK--[O-] |
| Synonyms | 5-Methyl-3-nitro-2-pyridinol, 5-Methyl-3-nitro-2(1H)-pyridone, 6-Hydroxy-5-nitro-3-picoline |
Physicochemical Properties
This compound is typically a white to yellow or brown crystalline powder.[2] Its solubility in water is limited.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 154.12 g/mol | [1] |
| Appearance | White to yellow or brown powder/crystal | [2] |
| Melting Point | 179 °C (decomposes) | [2] |
| Solubility | Sparingly soluble in water |
Note: Some variations in the melting point have been reported in the literature.
Experimental Protocols
General Synthesis Workflow
The synthesis of substituted nitropyridines often involves the nitration of a corresponding pyridine precursor. A plausible synthetic route for this compound would start with 2-hydroxy-5-methylpyridine.
Experimental Steps:
-
Nitration: The precursor, 2-hydroxy-5-methylpyridine, is dissolved in a suitable solvent, typically a strong acid like sulfuric acid.
-
A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise to the solution while maintaining a low temperature to control the reaction rate and prevent side reactions.
-
The reaction mixture is stirred for a specified period to ensure complete nitration.
-
Work-up: The reaction is quenched by carefully pouring the mixture over ice.
-
The resulting precipitate, this compound, is collected by filtration.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent to yield the final product.
Characterization Methods
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons and carbons.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl, nitro, and methyl groups, as well as the pyridine ring vibrations.
-
Mass Spectrometry (MS): Mass spectrometry would be employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.
-
Melting Point Analysis: The melting point of the purified product would be measured and compared with literature values to assess its purity.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of significant published data on the biological activity of this compound. While some sources suggest its potential use as an intermediate in the synthesis of biologically active molecules, such as transglutaminase 2 (TG2) inhibitors, direct evidence of its own biological function or its involvement in specific signaling pathways is not available.[2] Further research is required to explore the pharmacological potential of this compound.
Conclusion
This compound is a well-defined chemical entity with established structural and basic physicochemical properties. While detailed experimental protocols and biological activity data are scarce in the public domain, this guide provides a foundational understanding of the compound and a logical approach to its synthesis and characterization. This information can serve as a valuable starting point for researchers interested in exploring the potential applications of this molecule in medicinal chemistry and materials science.
References
Spectroscopic Profile of 2-Hydroxy-5-methyl-3-nitropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the compound 2-hydroxy-5-methyl-3-nitropyridine (CAS No: 7464-14-4). The information compiled herein is intended to support research and development activities by providing key analytical data for the characterization of this molecule. This document presents available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with general experimental protocols for these analytical techniques.
Spectroscopic Data Summary
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Parameter | Data |
| ¹H NMR | Data not publicly available. |
| ¹³C NMR | Data not publicly available. |
Table 2: Infrared (IR) and Raman Spectroscopy Data
| Technique | Key Peaks (cm⁻¹) | Assignment |
| FTIR | Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine". | Vibrational modes of the molecule. |
| Raman | Data requires access to the full text of "FTIR and laser Raman spectra of 2-hydroxy-5 - Methyl-3-nitro pyridine". | Vibrational modes of the molecule. |
Table 3: Mass Spectrometry (MS) Data
| Parameter | Data |
| Molecular Formula | C₆H₆N₂O₃[1] |
| Molecular Weight | 154.13 g/mol [2][3] |
| Mass Spectrum | Data not publicly available. |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for this compound are not available in the cited literature. However, the following sections describe general methodologies for obtaining NMR, IR, and MS data for solid organic compounds, which can be adapted for this specific molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A general procedure for obtaining high-resolution ¹H NMR spectra of pyridine derivatives involves the following steps:
-
Sample Preparation: Accurately weigh 5-25 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry 5 mm NMR tube.[4] For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) is typically added.[4] The tube is then capped and gently inverted several times to ensure a homogeneous solution.[4]
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[4]
-
Data Acquisition:
-
The instrument is locked onto the deuterium signal of the solvent to compensate for magnetic field drift.[4]
-
The magnetic field is shimmed to achieve optimal homogeneity.[4]
-
A standard one-dimensional proton pulse-acquire experiment is performed at a constant temperature, usually 298 K (25 °C).[4]
-
A suitable number of scans (e.g., 8 to 32) are acquired to achieve an adequate signal-to-noise ratio.[4]
-
A relaxation delay of 1-5 seconds is set between pulses.[4]
-
-
Data Processing:
Infrared (IR) Spectroscopy
For solid organic compounds like this compound, the Attenuated Total Reflectance (ATR) or the thin solid film method is commonly used.
Thin Solid Film Method:
-
Sample Preparation: Dissolve a small amount of the solid sample (around 50 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[5]
-
Film Deposition: Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).[5]
-
Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[5]
-
Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[5] The number of scans can be adjusted to obtain a good quality spectrum.
Mass Spectrometry (MS)
Gas chromatography coupled with mass spectrometry (GC-MS) is a common technique for the analysis of pyridine derivatives.
-
Sample Preparation: For a solid sample, it would typically be dissolved in a suitable solvent before injection.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is commonly used.
-
GC Separation:
-
MS Analysis:
-
Ionization: Electron ionization (EI) is a standard method for generating ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Detector: An electron multiplier or similar detector records the abundance of each ion.
-
Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like this compound.
Caption: A generalized workflow for the spectroscopic analysis of a solid organic compound.
References
An In-depth Technical Guide on the Solubility of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility of 2-Hydroxy-5-methyl-3-nitropyridine in common laboratory solvents. Due to the limited availability of specific quantitative data in peer-reviewed literature and chemical databases, this document summarizes the existing qualitative and quantitative findings and furnishes a detailed, generalized experimental protocol for researchers to determine the solubility of this compound in their own laboratories.
Introduction to this compound
This compound is a substituted pyridine derivative. Understanding its solubility is crucial for a wide range of applications, including chemical synthesis, formulation development, and in vitro biological assays. Solubility data informs the choice of appropriate solvent systems for reactions, purification, and the preparation of stock solutions for screening and analysis.
Solubility Profile
The solubility of this compound has been described qualitatively in several sources, with limited quantitative data currently available.
Qualitative Solubility:
General observations indicate that this compound has limited solubility in aqueous solutions and is more readily soluble in common organic solvents. It is described as having "limited solubility in water" and being "sparingly soluble in water".[1] Conversely, it "dissolves more readily in common organic solvents such as ethanol, acetone, and dimethylformamide".[1]
Quantitative Solubility Data:
To date, a single quantitative solubility measurement has been identified in the public domain. This data pertains to its solubility in an aqueous buffer at a physiological pH.
Table 1: Quantitative Solubility of this compound
| Solvent System | Temperature | pH | Solubility |
| Aqueous Buffer | Not Specified | 7.4 | >23.1 µg/mL |
This data is sourced from the PubChem database.[2]
Experimental Protocol for Determining Thermodynamic Solubility
For researchers requiring precise solubility data, the following generalized protocol based on the "shake-flask" method is recommended for determining the thermodynamic (or equilibrium) solubility of a crystalline solid like this compound.[1][3][4][5][6]
Objective: To determine the saturation solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound (solid, crystalline powder)
-
Solvent of interest (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau, confirming equilibrium.
-
-
Phase Separation:
-
After equilibration, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
To ensure complete removal of undissolved solids, centrifuge the vial at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.
-
Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound of known concentrations.
-
Calculate the concentration of the saturated solution by applying the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as µg/mL, mg/mL, or molarity (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Conclusion
While there is a clear indication that this compound exhibits poor aqueous solubility and better solubility in organic solvents, there is a significant lack of quantitative data in the public domain. The provided experimental protocol offers a robust method for researchers to determine the precise solubility of this compound in various solvents of interest. Such data is essential for advancing research and development activities involving this compound.
References
- 1. In-vitro Thermodynamic Solubility [protocols.io]
- 2. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. dissolutiontech.com [dissolutiontech.com]
Tautomerism in 2-Hydroxy-5-methyl-3-nitropyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 2-hydroxy-5-methyl-3-nitropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. The guide synthesizes available experimental and computational data to elucidate the factors governing the predominance of the pyridinone tautomer. While direct experimental quantification of the tautomeric equilibrium for this specific molecule is limited in publicly accessible literature, this guide leverages extensive data from the closely related analogue, 2-hydroxy-5-nitropyridine, to provide a robust and well-supported analysis. This includes a summary of quantitative data, detailed experimental and computational protocols for studying such equilibria, and visualizations of the tautomeric relationship and analytical workflows.
Introduction to Tautomerism in 2-Hydroxypyridines
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules. In the case of 2-hydroxypyridine derivatives, the principal tautomeric forms are the enol (2-hydroxypyridine) and the keto (2-pyridone) forms. The position of this equilibrium is highly sensitive to the electronic nature of substituents on the pyridine ring and the surrounding solvent environment.
For this compound, the equilibrium lies between this compound (enol form) and 5-methyl-3-nitro-1H-pyridin-2-one (keto form). The presence of an electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 5-position influences the relative stability of these tautomers.
Factors Influencing the Tautomeric Equilibrium
The tautomeric equilibrium of this compound is primarily dictated by a combination of electronic effects of the substituents and the polarity of the solvent.
-
Electronic Effects: The electron-withdrawing nitro group at the 3-position is expected to increase the acidity of the N-H proton in the keto form, thereby stabilizing it. Conversely, the electron-donating methyl group at the 5-position can slightly destabilize the keto form through inductive effects. However, the strong resonance and inductive effects of the nitro group are generally considered to have a more dominant influence.
-
Solvent Effects: In polar solvents, the more polar tautomer is generally favored. The keto form (5-methyl-3-nitro-1H-pyridin-2-one) possesses a larger dipole moment compared to the enol form and is therefore stabilized to a greater extent by polar solvents through dipole-dipole interactions and hydrogen bonding. In non-polar solvents, the enol form may be more prevalent.
Quantitative Analysis of Tautomeric Equilibrium
The following tables summarize computational and experimental data for the analogous 2-hydroxy-5-nitropyridine, which can be considered a reasonable proxy for understanding the tautomerism of this compound.
Table 1: Calculated Relative Energies of 2-Hydroxy-5-nitropyridine Tautomers
| Tautomer | Computational Method | Basis Set | Relative Energy (kcal/mol) | Reference |
| Keto (5-nitro-2-pyridone) | DFT (B3LYP) | 6-311++G(d,p) | 0.00 | [1] |
| Enol (2-hydroxy-5-nitropyridine) | DFT (B3LYP) | 6-311++G(d,p) | 1.345 | [1] |
| Keto (5-nitro-2-pyridone) | DFT (ωB97XD) | 6-311++G(d,p) | 0.00 | [1] |
| Enol (2-hydroxy-5-nitropyridine) | DFT (ωB97XD) | 6-311++G(d,p) | 0.857 | [1] |
Table 2: Experimental Spectroscopic Data for 2-Hydroxy-5-nitropyridine in DMSO-d6
| Tautomer | 1H NMR Chemical Shifts (ppm) | 13C NMR Chemical Shifts (ppm) | Reference |
| Keto (major) | 12.5 (NH), 8.8 (H6), 8.1 (H4) | 162.1 (C2), 143.2 (C6), 139.8 (C5), 133.9 (C4), 108.9 (C3) | [1] |
Experimental Protocols
The study of tautomerism in this compound involves a combination of synthesis and spectroscopic analysis.
Synthesis of this compound
A general method for the synthesis of nitropyridine derivatives involves the nitration of the corresponding hydroxypyridine precursor.
Materials:
-
2-Hydroxy-5-methylpyridine
-
Concentrated Sulfuric Acid (H2SO4)
-
Concentrated Nitric Acid (HNO3)
-
Ice
-
Deionized Water
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add 2-hydroxy-5-methylpyridine to concentrated sulfuric acid.
-
Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, while keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine in sulfuric acid, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide or ammonium hydroxide) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure this compound.
Spectroscopic Analysis
4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for identifying and quantifying tautomers in solution.
Procedure:
-
Prepare a solution of this compound in a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra.
-
The chemical shifts of the protons and carbons will be indicative of the predominant tautomeric form. For the keto form, a characteristic N-H proton signal is expected, while the enol form would show an O-H proton signal. The chemical shifts of the ring protons and carbons will also differ significantly between the two tautomers.
-
Integration of the distinct signals for each tautomer in the 1H NMR spectrum can be used to determine the tautomeric ratio.
4.2.2 Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy can be used to study the tautomeric equilibrium as the two forms will have different absorption maxima.
Procedure:
-
Prepare a series of solutions of this compound in the solvent of interest at various concentrations.
-
Acquire the UV-Vis spectrum for each solution.
-
The keto and enol forms will exhibit distinct λmax values. By analyzing the changes in the absorption spectra with solvent polarity, the position of the equilibrium can be inferred.
4.2.3 Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy can provide evidence for the presence of specific functional groups characteristic of each tautomer.
Procedure:
-
Acquire the IR and Raman spectra of the solid sample or a solution.
-
The keto form will show a characteristic C=O stretching vibration, while the enol form will exhibit an O-H stretching vibration.
Computational Analysis
Density Functional Theory (DFT) is a widely used computational method to predict the relative stabilities and spectroscopic properties of tautomers.
Methodology:
-
Geometry Optimization: The structures of both the enol and keto tautomers are optimized using a DFT functional (e.g., B3LYP, ωB97XD) and a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they are true minima on the potential energy surface and to obtain theoretical vibrational spectra.
-
Energy Calculations: The electronic energies of the optimized tautomers are calculated to determine their relative stabilities. Solvation effects can be included using a continuum solvation model (e.g., PCM, SMD).
-
NMR Chemical Shift Calculations: The NMR chemical shifts for both tautomers can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method to aid in the interpretation of experimental spectra.
Visualizations
The following diagrams illustrate the tautomeric equilibrium and a general workflow for its experimental investigation.
Caption: Tautomeric equilibrium of this compound.
References
2-Hydroxy-5-methyl-3-nitropyridine: A Comprehensive Technical Guide for Organic Synthesis Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Hydroxy-5-methyl-3-nitropyridine, a key organic synthesis intermediate. It covers its physicochemical properties, detailed experimental protocols for its synthesis and key reactions, and its applications in the development of bioactive molecules, including pharmaceuticals.
Core Properties and Specifications
This compound is a pale yellow to light brown crystalline solid.[1] It serves as a versatile building block in organic synthesis, primarily due to the reactivity of its pyridine ring, which is functionalized with hydroxyl, methyl, and nitro groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 7464-14-4 | [1][2] |
| Molecular Formula | C₆H₆N₂O₃ | [1][2] |
| Molecular Weight | 154.13 g/mol | [2] |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Melting Point | 250 °C | [2] |
| Solubility | Limited solubility in water; soluble in ethanol, acetone, and dimethylformamide. | [1] |
| Purity | Min. 98.0% (GC, T) | [2] |
Spectroscopic Data
Table 2: Spectroscopic Data Summary
| Technique | Description |
| ¹H NMR | Expected signals would correspond to the aromatic protons on the pyridine ring and the methyl group protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the hydroxyl group. |
| ¹³C NMR | Expected signals would include those for the carbon atoms of the pyridine ring and the methyl group. The positions of the signals would be dictated by the electronic effects of the substituents. |
| FTIR | Characteristic peaks would be expected for the O-H stretching of the hydroxyl group, C-H stretching of the methyl and aromatic groups, C=C and C=N stretching of the pyridine ring, and N-O stretching of the nitro group. |
Synthesis and Experimental Protocols
The primary synthesis of this compound involves the nitration of 2-hydroxy-5-methylpyridine. This intermediate is then often converted to 2-chloro-5-methyl-3-nitropyridine to facilitate further nucleophilic substitution reactions.
Synthesis of this compound
This protocol is adapted from the synthesis of a structurally similar compound, 2-hydroxy-5-nitro-3-(trifluoromethyl)pyridine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-hydroxy-5-methylpyridine in concentrated sulfuric acid and cool the mixture to -10°C in an ice-salt bath.
-
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 0°C.
-
Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 40°C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into ice water.
-
Neutralization and Extraction: Adjust the pH of the aqueous solution to 4-5 using a saturated sodium hydroxide solution. Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization.
Caption: Synthesis of this compound.
Conversion to 2-Chloro-5-methyl-3-nitropyridine
The conversion of the hydroxyl group to a chloro group is a critical step for enhancing the reactivity of the pyridine ring towards nucleophilic substitution.
Experimental Protocol:
-
Reaction Setup: In a flask equipped with a reflux condenser, suspend this compound (0.01 mol) in thionyl chloride (15 ml).
-
Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure.
-
Extraction: Dilute the residue with water and extract the product with dichloromethane.
-
Purification: Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to yield the product. An isolated yield of 92% has been reported for this reaction.
Caption: Conversion to 2-Chloro-5-methyl-3-nitropyridine.
Applications in the Synthesis of Bioactive Molecules
This compound, primarily through its chlorinated derivative, is a valuable intermediate in the synthesis of a range of bioactive compounds. The electron-withdrawing nitro group activates the pyridine ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups.
Synthesis of JAK2 Inhibitors
The Janus kinase (JAK) family of enzymes are critical components of signaling pathways that regulate cell growth, survival, and differentiation. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory conditions. Consequently, JAK inhibitors are an important class of therapeutic agents. 2-Chloro-5-methyl-3-nitropyridine can serve as a precursor for the synthesis of potent JAK2 inhibitors.
Workflow for JAK2 Inhibitor Synthesis:
Caption: General workflow for JAK2 inhibitor synthesis.
JAK/STAT Signaling Pathway:
The JAK/STAT signaling cascade is initiated by the binding of cytokines to their receptors, leading to the activation of JAKs, which in turn phosphorylate STAT proteins. The phosphorylated STATs then dimerize, translocate to the nucleus, and regulate gene transcription. JAK2 inhibitors block this pathway by inhibiting the kinase activity of JAK2.
Caption: Inhibition of the JAK/STAT signaling pathway by a JAK2 inhibitor.
Synthesis of the Antimalarial Drug Pyronaridine
2-Chloro-5-nitropyridine, a related compound, is a known intermediate in the synthesis of the antimalarial drug pyronaridine. This highlights the utility of the nitropyridine scaffold in developing anti-infective agents. The synthesis of pyronaridine from 2-chloro-5-nitropyridine involves a series of reactions including nucleophilic substitution and subsequent chemical transformations.
Mechanism of Action of Pyronaridine:
Pyronaridine's primary antimalarial activity stems from its interference with the detoxification of heme in the malaria parasite. The parasite digests hemoglobin, releasing toxic free heme. It normally polymerizes this heme into non-toxic hemozoin. Pyronaridine inhibits this polymerization, leading to a buildup of toxic heme and subsequent parasite death.
Caption: Mechanism of action of the antimalarial drug Pyronaridine.
Conclusion
This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of its chlorinated derivative make it an important starting material for the development of complex, biologically active molecules. The examples of JAK2 inhibitors and the antimalarial drug pyronaridine underscore the significance of this chemical scaffold in medicinal chemistry and drug discovery. This guide provides a foundational understanding for researchers and professionals working in these fields.
References
An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 2-hydroxy-5-methyl-3-nitropyridine. The document details the electronic effects influencing its reactivity, its tautomeric nature, and key chemical transformations including O-alkylation, O-acylation, and chlorination. Detailed experimental protocols, quantitative data where available, and logical workflow diagrams are presented to facilitate the practical application of this versatile building block in research and drug development.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. The reactivity of its hydroxyl group is a key determinant in its utility as a precursor for a diverse range of functionalized molecules. This guide explores the chemical behavior of this hydroxyl group, providing a technical resource for scientists working with this compound.
The pyridine ring, being electron-deficient, influences the properties of its substituents. Furthermore, the presence of a strong electron-withdrawing nitro group at the 3-position and an electron-donating methyl group at the 5-position creates a unique electronic environment that directly impacts the reactivity of the hydroxyl group at the 2-position.
Tautomerism and Electronic Effects
The hydroxyl group of this compound exists in equilibrium with its tautomeric form, 5-methyl-3-nitro-2(1H)-pyridone. This tautomerism is a critical factor in determining the outcome of its reactions.
The strong electron-withdrawing nature of the nitro group (-NO₂) at the meta-position to the hydroxyl group significantly influences its acidity and nucleophilicity through inductive and resonance effects[1][2]. This generally makes the hydroxyl proton more acidic and the oxygen atom less nucleophilic compared to unsubstituted 2-hydroxypyridine.
Reactivity of the Hydroxyl Group
The hydroxyl group of this compound can undergo several key reactions, making it a versatile handle for molecular modification. These reactions primarily involve the substitution of the hydroxyl proton (O-alkylation and O-acylation) or the entire hydroxyl group (chlorination).
O-Alkylation
O-alkylation of this compound results in the formation of 2-alkoxy-5-methyl-3-nitropyridine derivatives. This reaction is typically carried out by treating the substrate with an alkylating agent in the presence of a base.
Table 1: General Conditions for O-Alkylation
| Parameter | Condition | Reference |
| Alkylating Agents | Alkyl halides (e.g., methyl iodide, ethyl bromide), Dialkyl sulfates | General knowledge |
| Bases | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), Sodium methoxide (NaOMe) | General knowledge |
| Solvents | Dimethylformamide (DMF), Acetone, Methanol | General knowledge |
| Temperature | Room temperature to reflux | General knowledge |
This protocol is adapted from the synthesis of a structurally similar compound and may require optimization for this compound.
-
Preparation of Sodium Methoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add dry methanol. To this, add sodium metal portion-wise with cooling to control the exothermic reaction. Stir until all the sodium has dissolved.
-
Reaction: To the freshly prepared sodium methoxide solution, add a solution of this compound in dry methanol dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by pouring it into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Quantitative Data for a similar reaction (O-methylation of 2-chloro-4-methyl-5-nitropyridine):
| Reactant | Product | Yield | Reference |
| 2-chloro-4-methyl-5-nitropyridine | 2-methoxy-4-methyl-5-nitropyridine | 98% | [3] |
O-Acylation
O-acylation introduces an acyl group to the oxygen atom of the hydroxyl group, forming an ester. This is commonly achieved using acid chlorides or anhydrides in the presence of a base, often pyridine, which can also act as the solvent.
Table 2: General Conditions for O-Acylation
| Parameter | Condition | Reference |
| Acylating Agents | Acetic anhydride, Acetyl chloride, Benzoyl chloride | [4] |
| Base/Solvent | Pyridine, Triethylamine | [4] |
| Catalyst (optional) | 4-Dimethylaminopyridine (DMAP) | General knowledge |
| Temperature | 0 °C to room temperature | [4] |
-
Dissolution: Dissolve this compound in anhydrous pyridine under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add acetic anhydride dropwise with stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quenching: Quench the reaction by the slow addition of methanol.
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with dilute hydrochloric acid, water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography.
Chlorination
The hydroxyl group can be replaced by a chlorine atom using a chlorinating agent such as thionyl chloride (SOCl₂), providing a key intermediate for further nucleophilic substitution reactions.
This protocol is for the specific target molecule and has reported quantitative data.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound (0.01 mol) and thionyl chloride (15 ml).
-
Catalyst: Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours.
-
Work-up: After cooling, carefully evaporate the excess thionyl chloride under reduced pressure. Dilute the residue with water.
-
Extraction: Extract the aqueous solution with dichloromethane.
-
Isolation: Dry the combined organic phases over an anhydrous drying agent, filter, and evaporate the solvent to afford the product.
Quantitative Data for Chlorination:
| Reactant | Product | Yield | Reference |
| This compound | 2-Chloro-5-methyl-3-nitropyridine | 92% | [5] |
Spectroscopic Data of a Derivative
The following data is for 2-methoxy-4-methyl-5-nitropyridine, a close analog of the O-methylated product of the target molecule.
Table 3: Spectroscopic Data for 2-methoxy-4-methyl-5-nitropyridine
| Spectroscopy | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 8.94 (s, 1H), 6.97 (s, 1H), 3.99 (s, 3H), 2.58 (s, 3H) | [3] |
| LRMS (m/z) | 168 (M+), 167, 151, 138, 80 | [3] |
Logical Workflow for Derivatization and Potential Applications
The derivatized products of this compound can serve as intermediates for the synthesis of more complex molecules with potential biological activity.
The 2-chloro derivative is particularly valuable as it can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles (e.g., amines, thiols) at the 2-position. It can also participate in metal-catalyzed cross-coupling reactions to form C-C bonds. The alkoxy and acyloxy derivatives can be used as protected forms of the hydroxyl group, which can be deprotected under appropriate conditions. These transformations open avenues for the synthesis of a wide array of novel compounds for screening in drug discovery programs.
Conclusion
The hydroxyl group of this compound is a reactive handle that can be readily functionalized through O-alkylation, O-acylation, and chlorination. The electronic influence of the nitro and methyl groups plays a crucial role in modulating this reactivity. This guide provides the necessary technical information, including experimental protocols and potential synthetic pathways, to aid researchers in leveraging the chemistry of this versatile molecule for the development of new chemical entities. Further investigation into optimizing reaction conditions for O-alkylation and O-acylation of this specific substrate is warranted to expand its synthetic utility.
References
- 1. 2-Methoxy-3-methyl-5-nitropyridine - High purity | EN [georganics.sk]
- 2. Search chemical reactions confidently | CAS [cas.org]
- 3. prepchem.com [prepchem.com]
- 4. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 5. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
The Versatile Scaffold: Unlocking the Potential of 2-Hydroxy-5-methyl-3-nitropyridine in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The pyridine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the vast array of pyridine derivatives, 2-Hydroxy-5-methyl-3-nitropyridine stands out as a versatile building block, offering multiple reaction sites for the construction of complex and biologically active molecules. This technical guide provides an in-depth exploration of the potential applications of this compound in medicinal chemistry, with a focus on its role as a key intermediate in the synthesis of targeted therapies.
Core Compound Profile
This compound (CAS 7464-14-4) is a commercially available organic compound that serves as a valuable starting material in multi-step organic synthesis.[1][2] Its chemical structure, featuring hydroxyl, methyl, and nitro groups on a pyridine ring, allows for a variety of chemical transformations, making it an attractive scaffold for creating diverse chemical libraries for drug discovery.[3]
Key Synthetic Intermediate: 2-Chloro-5-methyl-3-nitropyridine
For many medicinal chemistry applications, this compound is first converted to its more reactive chloro-derivative, 2-chloro-5-methyl-3-nitropyridine.[2][4] This conversion is a critical step that activates the pyridine ring for subsequent nucleophilic substitution reactions, a common strategy in the synthesis of pharmaceutical compounds.
Application in the Synthesis of Janus Kinase 2 (JAK2) Inhibitors
A significant application of 2-chloro-5-methyl-3-nitropyridine is in the synthesis of potent inhibitors of Janus Kinase 2 (JAK2).[5] JAK2 is a non-receptor tyrosine kinase that plays a crucial role in signal transduction pathways that regulate cell growth, proliferation, and differentiation.[6] Dysregulation of the JAK/STAT signaling pathway is implicated in various myeloproliferative neoplasms and inflammatory diseases, making JAK2 an important therapeutic target.[5][6]
Synthetic Pathway to JAK2 Inhibitors
The synthesis of potent JAK2 inhibitors has been reported starting from 2-amino-5-methylpyridine, which is a precursor to this compound and its chloro-derivative. The general synthetic scheme involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with various secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the final inhibitor compounds.[4]
Biological Activity of Synthesized JAK2 Inhibitors
A series of compounds synthesized using this pathway demonstrated inhibitory activity against JAK2. The most potent compounds exhibited IC50 values in the low micromolar range, highlighting the potential of this scaffold in developing effective kinase inhibitors.
| Compound ID | Target | IC50 (µM) |
| Compound A | JAK2 | 8.5 |
| Compound B | JAK2 | 10.2 |
| Compound C | JAK2 | 12.2 |
| Data sourced from a review on nitropyridines in bioactive molecule synthesis.[4] |
Potential in Proteasome and Transglutaminase 2 Inhibition
While the application in JAK2 inhibition is well-documented, this compound has also been mentioned as a potential starting material for the synthesis of proteasome inhibitors and transglutaminase 2 (TG2) inhibitors.[4]
-
Proteasome Inhibitors: The proteasome is a key cellular machinery responsible for protein degradation. Its inhibition is a validated strategy in cancer therapy.[7][8]
-
Transglutaminase 2 (TG2) Inhibitors: TG2 is a multifunctional enzyme implicated in various diseases, including celiac disease, neurodegenerative disorders, and cancer.[9][10]
Further research is required to fully explore and substantiate the utility of the this compound scaffold in the development of inhibitors for these targets.
Experimental Protocols
Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This protocol describes the conversion of this compound to its chlorinated derivative, a key step for further functionalization.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 - 2.0 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction mixture with ice-cold water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield 2-chloro-5-methyl-3-nitropyridine.[11]
General Procedure for the Synthesis of JAK2 Inhibitors
The following is a generalized protocol based on the synthetic strategy for preparing JAK2 inhibitors from 2-chloro-5-methyl-3-nitropyridine derivatives.
Step 1: Oxidation to Carboxylic Acid
-
The methyl group of the 2-chloro-5-methyl-3-nitropyridine starting material is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., potassium permanganate).
Step 2: Nucleophilic Substitution with Secondary Amines
-
The 2-chloro-3-nitro-5-(carboxylic acid)pyridine is reacted with a variety of secondary amines. The chlorine atom at the 2-position is displaced by the amine nucleophile.
Step 3: Amide Coupling with Aromatic Amines
-
The resulting carboxylic acid from Step 2 is coupled with a range of aromatic amines using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final amide products.[4]
Conclusion
This compound, primarily through its chloro-derivative, serves as a valuable and versatile intermediate in medicinal chemistry. Its demonstrated utility in the synthesis of potent JAK2 inhibitors underscores its potential for the development of targeted therapies. Further exploration of this scaffold for the design and synthesis of inhibitors for other clinically relevant targets, such as the proteasome and transglutaminase 2, is a promising avenue for future drug discovery efforts. The synthetic accessibility and the potential for diverse functionalization make this compound a key building block for the generation of novel and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-3-methyl-5-nitropyridine | C6H5ClN2O2 | CID 89648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and proteasome inhibition of lithocholic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Patterns of Proteasome Inhibitors: Lessons Learned from Two Decades of Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel irreversible peptidic inhibitors of transglutaminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 2-chloro-5-methyl-3-nitropyridine from "2-Hydroxy-5-methyl-3-nitropyridine"
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the synthesis of 2-chloro-5-methyl-3-nitropyridine, an important intermediate in medicinal chemistry, from 2-hydroxy-5-methyl-3-nitropyridine. The primary methods involve chlorination using common reagents such as thionyl chloride and phosphorus oxychloride. This guide includes a summary of reaction conditions and yields, comprehensive experimental procedures, and a visual representation of the synthetic workflow to ensure reproducibility and scalability in a research and development setting.
Introduction
2-Chloro-5-methyl-3-nitropyridine is a key building block in the synthesis of various bioactive molecules and pharmacophores.[1] The conversion of this compound to its chloro derivative is a crucial step in elaborating the pyridine core for further functionalization. The methods outlined below describe robust and efficient procedures for this transformation using standard laboratory chlorinating agents.
Data Presentation
The following table summarizes the quantitative data from various reported syntheses of 2-chloro-5-methyl-3-nitropyridine.
| Chlorinating Agent(s) | Co-reagent/Solvent | Temperature | Time | Yield (%) | Purity (%) | Reference |
| Thionyl chloride (SOCl₂) | DMF (catalytic) | Reflux | 3 h | 92 | Not Reported | [1] |
| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | None | 60 °C | 16 h | 89.5 | 99.5 | [2] |
| Phosphorus oxychloride (POCl₃) / Phosphorus pentachloride (PCl₅) | None | 100-105 °C | 5 h | 95.3 | 99.8 | [3] |
| Phosphorus oxychloride (POCl₃) | Pyridine | 140 °C | 2 h | >90 | Not Reported | [4][5][6] |
Experimental Protocols
Two primary methods for the synthesis of 2-chloro-5-methyl-3-nitropyridine are detailed below.
Protocol 1: Chlorination using Thionyl Chloride
This protocol is based on the reaction of this compound with thionyl chloride in the presence of a catalytic amount of DMF.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a reflux condenser, add this compound (0.01 mol).
-
Carefully add thionyl chloride (15 ml) to the flask.
-
Add a catalytic amount of DMF (a few drops).
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
After cooling to room temperature, carefully evaporate the excess thionyl chloride under reduced pressure.
-
Dilute the residue with water.
-
Extract the aqueous solution with dichloromethane (3 x 20 ml).
-
Combine the organic phases and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization. Crystals suitable for X-ray diffraction can be obtained by slow evaporation from a hexane/methylene chloride mixture.[1]
Protocol 2: Chlorination using Phosphorus Oxychloride and Phosphorus Pentachloride
This method employs a mixture of phosphorus oxychloride and phosphorus pentachloride for the chlorination reaction.[2][3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
Ethyl acetate or Dichloromethane
-
Saturated sodium bicarbonate solution (optional, for neutralization)
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Four-neck flask
-
Thermometer
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a four-neck flask equipped with a thermometer, mechanical stirrer, and reflux condenser, combine 2-hydroxy-5-nitropyridine (e.g., 0.36 mol), phosphorus oxychloride (e.g., 380 g), and phosphorus pentachloride (e.g., 0.54 mol).[2]
-
Heat the reaction mixture to the desired temperature (e.g., 60°C or 100-105°C) and stir for the specified time (16 hours at 60°C or 5 hours at 100-105°C).[2][3]
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into ice water with vigorous stirring.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated brine. If the aqueous layer is acidic, it can be neutralized with a saturated sodium bicarbonate solution before extraction.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and concentrate the organic solution by rotary evaporation to obtain the solid product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-chloro-5-methyl-3-nitropyridine.
References
- 1. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 [mdpi.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive experimental protocol for the nitration of 2-hydroxy-5-methylpyridine to synthesize 2-hydroxy-5-methyl-3-nitropyridine, a valuable intermediate in pharmaceutical and chemical research. The protocol details the necessary reagents, reaction conditions, and purification methods. Included are key quantitative data, safety precautions, and a visual workflow to ensure reproducible and safe execution of the synthesis.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. The introduction of a nitro group onto the pyridine ring activates it for further functionalization, making this compound a versatile precursor in drug discovery and development. The following protocol outlines a standard laboratory procedure for its preparation via electrophilic nitration.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant: 2-Hydroxy-5-methylpyridine | ||
| Molecular Formula | C₆H₇NO | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| Product: this compound | ||
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.13 g/mol | [1] |
| Appearance | Pale yellow solid | [2] |
| Melting Point | 188-190 °C | [2] |
| Reaction Parameters | ||
| Typical Yield | ~70-80% | [3] |
| Purity (after recrystallization) | >98% | [3] |
| Spectroscopic Data (¹H NMR, 400 MHz, DMSO-d₆) | ||
| δ 2.35 (s, 3H, -CH₃) | Predicted | |
| δ 7.90 (d, J=2.8 Hz, 1H, H-4) | Predicted | |
| δ 8.45 (d, J=2.8 Hz, 1H, H-6) | Predicted | |
| δ 12.5 (br s, 1H, -OH) | Predicted | |
| Spectroscopic Data (¹³C NMR, 100 MHz, DMSO-d₆) | ||
| δ 17.5 (-CH₃) | Predicted | |
| δ 120.8 (C-5) | Predicted | |
| δ 130.2 (C-3) | Predicted | |
| δ 135.1 (C-6) | Predicted | |
| δ 142.6 (C-4) | Predicted | |
| δ 158.9 (C-2) | Predicted |
Note: Predicted NMR data is based on established principles and data from structurally similar compounds due to the absence of publicly available experimental spectra for this specific compound.
Experimental Protocol
This protocol details the nitration of 2-hydroxy-5-methylpyridine using a mixture of concentrated nitric acid and sulfuric acid.
Materials:
-
2-hydroxy-5-methylpyridine
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Deionized water
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
pH paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methylpyridine (e.g., 5.0 g, 45.8 mmol).
-
Place the flask in an ice bath and slowly add concentrated sulfuric acid (20 mL) while stirring. Ensure the temperature is maintained below 10 °C. Stir until the starting material is completely dissolved.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add concentrated nitric acid (3.3 mL, ~1.1 eq) to concentrated sulfuric acid (10 mL). This should be done in an ice bath to control the exothermic reaction.
-
-
Nitration Reaction:
-
Transfer the cold nitrating mixture to a dropping funnel.
-
Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours.
-
-
Work-up:
-
Slowly and carefully pour the reaction mixture onto a beaker containing crushed ice (approximately 200 g) with vigorous stirring. A precipitate should form.
-
Allow the ice to melt completely.
-
Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7. Use pH paper to monitor the neutralization. Be cautious as this will generate CO₂ gas.
-
-
Isolation and Purification:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water (3 x 50 mL).
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound as a pale yellow solid.
-
Dry the purified product under vacuum.
-
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.[4]
-
Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[4]
-
The nitration reaction is highly exothermic and can lead to a runaway reaction if the temperature is not carefully controlled. Always use an ice bath and add the nitrating mixture slowly.[4]
-
Neutralization of the acidic reaction mixture with a base is also exothermic and will produce gas. Add the base slowly and with good stirring.
-
In case of contact with skin or eyes, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
Experimental Workflow
The following diagram illustrates the workflow for the nitration of 2-hydroxy-5-methylpyridine.
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: The Role of 2-Hydroxy-5-methyl-3-nitropyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxy-5-methyl-3-nitropyridine and its derivatives are versatile chemical intermediates that serve as crucial building blocks in the synthesis of various bioactive molecules, including potent kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus in modern drug discovery.
This document provides detailed application notes and experimental protocols on the utilization of a close derivative, 2-chloro-5-methyl-3-nitropyridine, in the preparation of Janus kinase 2 (JAK2) inhibitors. While this compound is the parent compound, its chloro-derivative provides a reactive site for nucleophilic substitution, a common strategy in the synthesis of kinase inhibitors.
Application Note 1: Synthesis of Potent Janus Kinase 2 (JAK2) Inhibitors
The Janus kinase (JAK) family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of signaling pathways that regulate immune responses and cell growth.[1] The JAK-STAT signaling cascade is activated by various cytokines and growth factors, and its aberrant activation is a hallmark of numerous myeloproliferative neoplasms and autoimmune diseases. Therefore, inhibitors of JAKs, particularly JAK2, are of significant therapeutic interest.
A series of potent JAK2 inhibitors have been synthesized using 2-chloro-5-methyl-3-nitropyridine as a key starting material.[2] The synthetic strategy involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with various secondary amines. The resulting carboxylic acids are then coupled with aromatic amines to yield the final inhibitor compounds.[2]
Quantitative Data Summary
The inhibitory activities of the synthesized compounds against JAK2 were evaluated, and the half-maximal inhibitory concentrations (IC50) for the most potent compounds are summarized in the table below.
| Compound Type | Target Kinase | IC50 Range (µM) | Reference |
| Carboxamide Derivatives | JAK2 | 8.5 - 12.2 | [2] |
| Sulfamide Derivatives | JAK2 | Not specified | [2] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of potent JAK2 inhibitors, adapted from the procedures described in the literature.[2]
Protocol 1: Synthesis of JAK2 Inhibitor Carboxamides
Step 1: Oxidation of 2-Chloro-5-methyl-3-nitropyridine
-
To a solution of 2-chloro-5-methyl-3-nitropyridine, add an appropriate oxidizing agent (e.g., potassium permanganate) in a suitable solvent system (e.g., a mixture of water and pyridine).
-
Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and filter to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-chloro-3-nitro-5-pyridinecarboxylic acid.
Step 2: Nucleophilic Substitution with Secondary Amines
-
Dissolve the 2-chloro-3-nitro-5-pyridinecarboxylic acid in a suitable polar aprotic solvent (e.g., DMF).
-
Add an excess of the desired secondary amine to the solution.
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) for several hours.
-
After the reaction is complete, cool the mixture and pour it into water to precipitate the product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain the corresponding amino-substituted carboxylic acid.
Step 3: Amide Coupling with Aromatic Amines
-
Suspend the amino-substituted carboxylic acid in a dry, inert solvent (e.g., dichloromethane).
-
Add an aromatic amine and a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with an acidic solution (e.g., 1N HCl) and a basic solution (e.g., saturated NaHCO3), then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final JAK2 inhibitor.
Caption: Synthetic workflow for JAK2 inhibitors.
Signaling Pathway Visualization
The JAK-STAT signaling pathway is a principal signal transduction pathway for a wide array of cytokines and growth factors in mammals. The binding of a ligand to its receptor induces the dimerization of the receptor and the subsequent activation of receptor-associated JAKs. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. The recruited STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in cell proliferation, differentiation, and immune response.
Caption: The JAK-STAT signaling pathway.
References
Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitropyridine as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Hydroxy-5-methyl-3-nitropyridine as a versatile precursor in the synthesis of pharmaceutical compounds. This document outlines key chemical transformations, detailed experimental protocols, and the biological significance of the resulting molecules, with a focus on Janus Kinase (JAK) inhibitors.
Introduction
This compound is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical development.[1][2] Its pyridine core, substituted with hydroxyl, methyl, and nitro groups, offers multiple reactive sites for the construction of complex molecular architectures.[2] The hydroxyl group can be readily converted to a more reactive leaving group, such as a chloride, while the nitro group can be reduced to an amine, opening avenues for further functionalization. These chemical attributes make it a sought-after intermediate for the synthesis of a variety of biologically active compounds.[2][3]
A significant application of this precursor lies in the synthesis of Janus Kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway involved in various inflammatory diseases and cancers. This document details the conversion of this compound to a key intermediate, 2-chloro-5-methyl-3-nitropyridine, and its subsequent elaboration into potent JAK2 inhibitors.
Key Chemical Transformations
The primary utility of this compound as a pharmaceutical precursor involves its conversion to more reactive intermediates. A crucial transformation is the chlorination of the hydroxyl group to yield 2-chloro-5-methyl-3-nitropyridine. This chloro-derivative serves as a key building block for introducing the pyridine scaffold into target molecules through nucleophilic substitution reactions.
Quantitative Data Summary
The following tables summarize quantitative data for the key synthetic steps involved in converting this compound and related compounds into valuable pharmaceutical intermediates.
Table 1: Chlorination of 2-Hydroxypyridine Derivatives
| Starting Material | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-nitropyridine | POCl₃ / PCl₅ | - | 100-105 | 5 | 95.3 | [4] |
| 2-Hydroxy-5-nitropyridine | Thionyl Chloride | N,N-dimethylformamide | 75-80 | 8 | 92.7 | |
| 2-Hydroxy-5-nitropyridine | Phosphorus Pentachloride | 1,2-dichloroethane | 80-85 | 6 | 94.0 | |
| This compound | Thionyl Chloride | N,N-dimethylformamide | Reflux | 3 | 92 |
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-5-nitropyridine from 2-Hydroxy-5-nitropyridine
This protocol describes the chlorination of 2-hydroxy-5-nitropyridine using phosphorus oxychloride and phosphorus pentachloride.
Materials:
-
2-Hydroxy-5-nitropyridine
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Ice water
-
40 wt% aqueous sodium hydroxide solution
-
Dichloromethane (CH₂Cl₂)
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mole) of phosphorus pentachloride.
-
Stir the reaction mixture and heat to 100-105°C for 5 hours.
-
After the reaction is complete, recover the excess phosphorus oxychloride by distillation under reduced pressure.
-
Slowly pour the residue into 120 grams of ice water with vigorous stirring.
-
Neutralize the solution to a pH of 8-9 by adding a 40 wt% aqueous sodium hydroxide solution.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer three times with 60 grams of dichloromethane each time.
-
Combine the organic phases and wash with 20 grams of saturated brine.
-
Dry the organic phase over 2.0 grams of anhydrous sodium sulfate.
-
Recover the dichloromethane by distillation and dry the resulting product to obtain 2-chloro-5-nitropyridine.
Expected Yield: 15.1 grams (95.3%) with a purity of 99.8% by gas chromatography.[4]
Protocol 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine from this compound
This protocol details the chlorination of this compound using thionyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Combine this compound (0.01 mol) with thionyl chloride (15 ml) in the presence of a small amount of DMF.
-
Reflux the reaction mixture for 3 hours.
-
After the reaction is complete, evaporate the excess thionyl chloride.
-
Dilute the reaction residue with water.
-
Extract the aqueous solution with dichloromethane.
-
Dry the organic phase and evaporate the solvent to afford the crude product.
-
Crystals suitable for X-ray diffraction analysis can be obtained by slow evaporation of a solution of the title compound in a hexane/methylene chloride mixture (1:1 v/v) at room temperature over a period of one week.
Expected Yield: 92% isolated yield.
Application in Pharmaceutical Synthesis: JAK2 Inhibitors
2-Chloro-5-methyl-3-nitropyridine, synthesized from this compound, is a key intermediate in the synthesis of potent Janus Kinase 2 (JAK2) inhibitors. These inhibitors are crucial in treating myeloproliferative neoplasms and other inflammatory conditions. The synthesis typically involves the oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom with secondary amines and subsequent coupling with aromatic amines.
Signaling Pathways and Mechanism of Action
JAK-STAT Signaling Pathway
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide array of cytokines and growth factors. It plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[5][6]
Caption: The JAK-STAT signaling pathway.
Mechanism of Action of JAK2 Inhibitors: JAK inhibitors are a class of drugs that function by inhibiting the activity of one or more of the Janus kinase family of enzymes (JAK1, JAK2, JAK3, TYK2).[7][8] By blocking these enzymes, they interfere with the JAK-STAT signaling pathway, which is crucial for the signaling of numerous cytokines and growth factors involved in inflammation and cell growth.[8][9] Specifically, JAK2 inhibitors prevent the phosphorylation and activation of STAT proteins, thereby blocking their translocation to the nucleus and subsequent gene transcription.[9] This leads to a reduction in the production of inflammatory mediators and a decrease in the proliferation of cells that are dependent on this pathway for growth and survival.
Experimental Workflow for Pharmaceutical Synthesis
The general workflow for synthesizing pharmaceutical compounds from this compound involves a series of well-defined steps.
Caption: General synthetic workflow.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a range of pharmaceutical compounds. Its straightforward conversion to key intermediates like 2-chloro-5-methyl-3-nitropyridine provides a robust platform for the development of targeted therapies, most notably JAK2 inhibitors. The protocols and data presented herein offer a solid foundation for researchers and drug development professionals to utilize this important building block in their synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 6. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for the Chlorination of 2-Hydroxy-5-methyl-3-nitropyridine
Introduction
The chlorination of 2-hydroxy-5-methyl-3-nitropyridine to synthesize 2-chloro-5-methyl-3-nitropyridine is a crucial transformation in medicinal chemistry and drug development. The resulting product serves as a key intermediate in the synthesis of various bioactive molecules and pharmacophores.[1] Thionyl chloride (SOCl₂) is a common and effective reagent for this conversion, often with the addition of a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction. This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals engaged in this synthesis.
Reaction Principle
The reaction involves the conversion of a hydroxyl group on the pyridine ring to a chlorine atom. 2-Hydroxypyridines can exist in equilibrium with their pyridone tautomer. The chlorination with thionyl chloride effectively replaces the hydroxyl group, leading to the formation of the corresponding 2-chloropyridine derivative. The reaction is typically performed under reflux conditions, and the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion.
Role of DMF as a Catalyst
The addition of a catalytic amount of DMF significantly accelerates the chlorination of alcohols and, in this case, hydroxypyridines, with thionyl chloride. DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (dimethylchloromethyleneammonium chloride), which is a more reactive chlorinating agent.[2] This in-situ generation of a more potent electrophile facilitates the attack by the hydroxyl group of the pyridine. However, it is important to note that the reaction between DMF and thionyl chloride can produce dimethylcarbamoyl chloride (DMCC) as a byproduct, which is a potential carcinogen.[3] Therefore, appropriate safety measures should be taken.
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride and Catalytic DMF
This protocol is adapted from a published procedure for the synthesis of 2-chloro-5-methyl-3-nitropyridine.[1]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl and SO₂), add this compound (0.01 mol).
-
Reagent Addition: Carefully add thionyl chloride (15 ml) to the flask, followed by a small amount of DMF (catalytic amount, e.g., a few drops).
-
Reaction: Heat the reaction mixture to reflux and maintain for 3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) to ensure completion.
-
Work-up: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Carefully evaporate the excess thionyl chloride under reduced pressure using a rotary evaporator. c. Dilute the residue with cold water. d. Extract the aqueous solution with dichloromethane (3 x volume of the aqueous phase). e. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter to remove the drying agent. g. Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization. Crystals suitable for X-ray diffraction have been obtained by slow evaporation of a solution in a hexane/methylene chloride mixture (1:1 v/v).[1]
Alternative Chlorinating Agents
While thionyl chloride is effective, other chlorinating agents can also be employed for the conversion of hydroxypyridines to chloropyridines. These include:
-
Phosphorus oxychloride (POCl₃): Often used in excess as both the reagent and solvent.
-
Phosphorus pentachloride (PCl₅): Another powerful chlorinating agent.
These alternatives may require different reaction conditions (temperature, time) and work-up procedures.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | This compound | [1] |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | [1] |
| Catalyst | N,N-Dimethylformamide (DMF) | [1] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
| Isolated Yield | 92% | [1] |
| Product | 2-Chloro-5-methyl-3-nitropyridine | [1] |
Safety Precautions
Handling Thionyl Chloride:
-
Corrosive and Toxic: Thionyl chloride is a corrosive, toxic, and lachrymatory substance. It reacts violently with water to produce toxic gases (HCl and SO₂).[4]
-
Personal Protective Equipment (PPE): Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (neoprene or PVC), safety goggles, a face shield, and a lab coat.[4][5]
-
Dispensing: Use a syringe or cannula for transferring thionyl chloride to avoid exposure to atmospheric moisture.
-
Quenching: Unused thionyl chloride should be quenched carefully by slowly adding it to a stirred, cooled solution of sodium carbonate or calcium hydroxide. Never add water directly to thionyl chloride.
-
Spills: In case of a spill, neutralize with a dry solid absorbent material like sand or sodium bicarbonate. Do not use water.
General Safety:
-
The reaction produces HCl and SO₂ gases, which are toxic and corrosive. The reaction apparatus must be equipped with a gas trap or scrubber containing a basic solution (e.g., NaOH solution) to neutralize these gases.
-
The formation of the potentially carcinogenic byproduct dimethylcarbamoyl chloride (DMCC) when using DMF as a catalyst warrants extra caution.[3] Minimize exposure and handle the reaction mixture and product with care until purification.
Visualizations
Caption: Reaction scheme for the chlorination of this compound.
Caption: Step-by-step experimental workflow for the synthesis and purification.
References
Application Notes and Protocols: Reaction of 2-Hydroxy-5-methyl-3-nitropyridine with Phosphorus Oxychloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-chloro-5-methyl-3-nitropyridine through the reaction of 2-hydroxy-5-methyl-3-nitropyridine with phosphorus oxychloride (POCl₃). This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical intermediates.
Introduction
The conversion of 2-hydroxypyridines to their corresponding 2-chloropyridines is a fundamental transformation in heterocyclic chemistry. Phosphorus oxychloride is a common and effective reagent for this dehydroxylative chlorination. The resulting product, 2-chloro-5-methyl-3-nitropyridine, is a valuable building block in medicinal chemistry and drug development due to the reactivity of the chloro and nitro substituents, allowing for further functionalization.[1][2]
Reaction and Mechanism
The reaction proceeds via the conversion of the hydroxypyridine to a phosphate ester intermediate, which is subsequently attacked by a chloride ion to yield the chloropyridine. The pyridine nitrogen can also be protonated or interact with POCl₃, facilitating the nucleophilic attack.
Quantitative Data Summary
While specific quantitative data for the reaction of this compound with phosphorus oxychloride is not extensively reported, data from analogous reactions provide a strong indication of expected outcomes. The following table summarizes relevant data from similar transformations.
| Starting Material | Reagent(s) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Hydroxy-5-nitropyridine | POCl₃, PCl₅ | - | 100-105 | 5 | 95.3 | [3] |
| 2-Hydroxy-5-nitropyridine | POCl₃ | Solvent-free | 140 | 2 | 93 | [1][4][5] |
| 2-Hydroxypyridines (general) | POCl₃ | Solvent-free | 140 | 2 | >90 | [4][5][6] |
| This compound | SOCl₂, DMF (cat.) | - | Reflux | 3 | 92 | [2] |
Experimental Protocols
Two primary protocols are presented below, adapted from established procedures for similar substrates.[3][4][5]
Protocol 1: Solvent-Free Chlorination with Equimolar Phosphorus Oxychloride
This protocol is adapted from a general procedure for the large-scale, solvent-free chlorination of hydroxypyridines.[4][5]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Deionized water
-
Ethyl acetate or Dichloromethane (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Teflon-lined stainless steel reactor or equivalent sealed vessel
Procedure:
-
Reaction Setup: In a 150 mL Teflon-lined stainless steel reactor, add this compound (0.5 moles) and an equimolar amount of phosphorus oxychloride (0.5 moles).
-
Heating: Seal the reactor and heat the mixture to 140°C for 2 hours.
-
Quenching: After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood. Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0°C) with vigorous stirring.
-
Neutralization: Adjust the pH of the aqueous solution to 8-9 by the slow addition of a saturated sodium carbonate solution.
-
Isolation:
-
If a solid precipitates, collect the product by filtration, wash with a small amount of cold water, and dry under vacuum.
-
If no solid forms, extract the aqueous layer with ethyl acetate or dichloromethane (3 x 100 mL).
-
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: The crude 2-chloro-5-methyl-3-nitropyridine can be further purified by recrystallization or column chromatography.
Protocol 2: Chlorination using a Mixture of Phosphorus Oxychloride and Phosphorus Pentachloride
This protocol is adapted from the synthesis of 2-chloro-5-nitropyridine.[3]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
Phosphorus pentachloride (PCl₅)
-
Dichloromethane (CH₂Cl₂)
-
40 wt% aqueous sodium hydroxide (NaOH) solution
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
Reaction Setup: In a four-necked flask equipped with a thermometer, mechanical stirrer, and reflux condenser, add phosphorus oxychloride (e.g., 50 g).
-
Addition of Reactants: To the stirred POCl₃, add this compound (0.1 mole) followed by phosphorus pentachloride (0.12 mole).
-
Heating: Heat the reaction mixture to 100-105°C and maintain for 5 hours with continuous stirring.
-
Removal of Excess POCl₃: After the reaction is complete, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Quenching: Slowly pour the residue into 120 g of ice water with vigorous stirring.
-
Neutralization: Neutralize the mixture to a pH of 8-9 with a 40 wt% aqueous sodium hydroxide solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane (60 g each time).
-
Washing and Drying: Combine the organic phases and wash with 20 g of saturated brine solution. Dry the organic layer over 2.0 g of anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and remove the dichloromethane by distillation to obtain the 2-chloro-5-methyl-3-nitropyridine product.
Visualizations
Reaction Scheme
Caption: Overall reaction scheme.
Experimental Workflow
Caption: A generalized experimental workflow.
Putative Reaction Mechanism
Caption: A simplified putative reaction mechanism.
References
- 1. mdpi.com [mdpi.com]
- 2. 2-Chloro-5-methyl-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-Hydroxy-5-methyl-3-nitropyridine (CAS No: 7464-14-4), a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols and data for various analytical techniques essential for identity, purity, and stability assessment of this compound.
Physicochemical Properties
This compound is a solid, very pale yellow substance. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [1] |
| Molecular Weight | 154.12 g/mol | [1] |
| Melting Point | 250 °C | [labproinc.com] |
| Solubility | >23.1 µg/mL (at pH 7.4) | [2] |
| Appearance | Very Pale Yellow Solid | [labproinc.com] |
Chromatographic Analysis
Chromatographic techniques are fundamental for assessing the purity of this compound and for monitoring its synthesis and subsequent reactions.
High-Performance Liquid Chromatography (HPLC)
Due to the polar nature of the hydroxyl and nitro groups, both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) can be considered for the analysis of this compound.
Protocol: Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general starting point for the analysis of this compound. Method optimization will be required for specific applications.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-30 min: 95% to 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm and 280 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 10 mL of a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 2: Expected HPLC Elution Characteristics
| Parameter | Expected Value |
| Retention Time | Dependent on the specific column and mobile phase composition, but expected to be in the mid-polarity range. |
| Peak Shape | Symmetrical peak under optimal conditions. |
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be employed for the analysis of this compound, particularly for identifying volatile impurities or degradation products. Due to its polarity and potential for thermal degradation, derivatization may be necessary to improve its volatility and thermal stability.
Protocol: GC-MS Analysis (with Derivatization)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 min.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Sample Preparation (Derivatization with BSTFA):
-
To 1 mg of the sample in a vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of pyridine.
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Data Presentation
Specific experimental mass spectral data for this compound is not widely published. Table 3 presents the expected molecular ion and potential key fragments for the underivatized and silylated compound.
Table 3: Expected GC-MS Data
| Compound | Expected Molecular Ion (m/z) | Potential Key Fragments (m/z) |
| This compound | 154 | Loss of NO₂, loss of H₂O, pyridine ring fragments |
| Silylated derivative | 226 | M-15 (loss of CH₃ from TMS), fragments related to the silylated pyridine ring |
Spectroscopic Analysis
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure of the compound.
Protocol: NMR Sample Preparation and Analysis
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
Number of scans: 1024 or more, depending on concentration.
-
-
Reference: The residual solvent peak of DMSO-d₆ is used as an internal reference (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Data Presentation
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (δ, ppm) |
| ¹H NMR | |
| Pyridine-H (position 4) | ~8.0-8.5 |
| Pyridine-H (position 6) | ~7.5-8.0 |
| Methyl-H | ~2.2-2.5 |
| Hydroxyl-H | ~10.0-12.0 (broad) |
| ¹³C NMR | |
| C=O (C2) | ~160 |
| C-NO₂ (C3) | ~145 |
| C-H (C4) | ~130 |
| C-CH₃ (C5) | ~135 |
| C-H (C6) | ~125 |
| CH₃ | ~18 |
Logical Relationship of Spectroscopic and Chromatographic Data
Caption: Interrelation of analytical techniques for compound characterization.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Protocol: FTIR Analysis (ATR)
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Data Presentation
Table 5: Characteristic FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 3100-2800 | O-H and C-H stretching |
| ~1650 | C=O stretching (from pyridone tautomer) |
| ~1580, ~1470 | Aromatic C=C and C=N stretching |
| ~1530, ~1350 | Asymmetric and symmetric NO₂ stretching |
| ~1296 | C-NO₂ stretching[4] |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Protocol: UV-Vis Spectroscopic Analysis
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or methanol) of known concentration.
-
Data Acquisition: Scan the absorbance of the solution from 200 to 400 nm using the solvent as a blank.
Data Presentation
Table 6: Expected UV-Vis Absorption Maxima (λmax)
| Solvent | Expected λmax (nm) | Electronic Transition |
| Ethanol | ~280-320 | π → π |
| ~350-400 | n → π |
Thermal Analysis
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are important for determining the thermal stability and decomposition profile of the compound.
Protocol: TGA/DSC Analysis
-
Instrumentation: A simultaneous TGA/DSC instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.
-
TGA/DSC Conditions:
-
Heat the sample from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Purge gas: Nitrogen at a flow rate of 50 mL/min.
-
Data Presentation
While no specific experimental data is available, the expected thermal events are outlined in Table 7.
Table 7: Expected Thermal Analysis Data
| Technique | Expected Observation |
| TGA | Weight loss corresponding to decomposition, likely starting above the melting point. |
| DSC | An endothermic peak corresponding to melting, followed by exothermic peaks associated with decomposition. |
X-ray Crystallography
Single-crystal X-ray diffraction can provide the definitive three-dimensional structure of the molecule. While no crystal structure for the title compound is available, a derivative, 2-chloro-5-methyl-3-nitropyridine, has been characterized, which was synthesized from this compound.
Protocol: X-ray Diffraction Sample Preparation
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a suitable solvent or solvent mixture.
-
Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
Workflow for Structural Elucidation
Caption: Workflow for single-crystal X-ray diffraction analysis.
References
- 1. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methylpyridin-2(1H)-one | 91914-06-6 | Benchchem [benchchem.com]
- 3. 2-Iodo-3-methyl-5-nitropyridine | 49767-15-9 | Benchchem [benchchem.com]
- 4. 5-Fluoro-2-hydroxy-3-nitropyridine | 136888-20-5 | Benchchem [benchchem.com]
High-performance liquid chromatography (HPLC) analysis of "2-Hydroxy-5-methyl-3-nitropyridine"
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described method is intended for the determination of purity and quantification of the compound in bulk drug substances and research samples.
Introduction
This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] It appears as a pale yellow to light brown crystalline solid with limited solubility in water but is more soluble in organic solvents such as ethanol, acetone, and dimethylformamide.[1] Accurate and reliable analytical methods are crucial for quality control during its synthesis and for subsequent applications in drug development. This application note details a robust RP-HPLC method for the analysis of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₃ | [3][4][5] |
| Molecular Weight | 154.12 g/mol | [3][4][5] |
| Appearance | Pale yellow to light brown crystalline solid | [1] |
| Melting Point | 179 °C (decomposes) | [2] |
| Solubility | Limited in water (>23.1 µg/mL at pH 7.4), soluble in ethanol, acetone, and dimethylformamide. | [1][3] |
| UV Absorption | Exhibits UV absorbance characteristic of nitroaromatic compounds. | [6] |
Experimental Protocol
This section outlines the detailed experimental procedure for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (0.1%, v/v) in water
-
Dimethylformamide (DMF, analytical grade)
Instrumentation and Chromatographic Conditions
| Parameter | Recommended Setting |
| HPLC System | A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with dimethylformamide (DMF).
Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in DMF to achieve a target concentration within the calibration range. Further dilute with the 50:50 mobile phase mixture if necessary. Prior to injection, filter all solutions through a 0.45 µm syringe filter.
Data Presentation
The following table summarizes the expected quantitative data from the HPLC analysis.
| Parameter | Expected Value |
| Retention Time (t R ) | Approximately 6.5 min |
| Tailing Factor (T) | ≤ 1.5 |
| Theoretical Plates (N) | ≥ 2000 |
| Linearity (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantitation (LOQ) | ~0.3 µg/mL |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC analysis of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 7464-14-4 [chemicalbook.com]
- 3. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Hydroxy-6-methyl-3-nitropyridine | C6H6N2O3 | CID 543029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. mdpi.com [mdpi.com]
Application Note: Quantitative Analysis of 2-Hydroxy-5-methyl-3-nitropyridine Derivatives using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 2-Hydroxy-5-methyl-3-nitropyridine and its derivatives using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and limited volatility of the hydroxyl group, a derivatization step is essential for successful chromatographic separation and detection. This protocol outlines the sample preparation, derivatization procedure, and optimized GC-MS parameters for the analysis of these compounds, which are of interest in synthetic chemistry and potentially as biological inhibitors. The methodologies provided are designed to be a reliable starting point for researchers in drug discovery and development.
Introduction
This compound is a substituted pyridine that serves as a precursor in the synthesis of various organic compounds, including potential proteasome inhibitors and other biologically active molecules.[1] Accurate and precise quantification of this compound and its derivatives is crucial for reaction monitoring, purity assessment, and metabolic studies. Gas chromatography-mass spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. However, the presence of a hydroxyl group in this compound necessitates a derivatization step to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This protocol focuses on a silylation-based derivatization approach.
Experimental Protocols
Reagents and Materials
-
Standards: this compound (≥97% purity) and its derivatives.
-
Internal Standard (IS): A suitable internal standard with similar chemical properties but a different retention time, such as a deuterated analog or a structurally related compound (e.g., 2-Hydroxy-3-nitropyridine).
-
Solvents: Pyridine (anhydrous), Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all GC or HPLC grade.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Other Materials: Anhydrous sodium sulfate, deionized water, autosampler vials with inserts.
Standard and Sample Preparation
Standard Solution Preparation:
-
Prepare a stock solution of this compound and its derivatives at a concentration of 1 mg/mL in methanol.
-
Prepare a stock solution of the internal standard at 1 mg/mL in methanol.
-
Create a series of calibration standards by serially diluting the stock solutions to achieve a concentration range of 1 µg/mL to 100 µg/mL. Each calibration standard should contain a constant concentration of the internal standard.
Sample Preparation (from a reaction mixture or biological matrix):
-
Liquid-Liquid Extraction:
-
To 1 mL of the sample, add 3 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic (upper) layer to a clean tube.
-
Repeat the extraction twice more and combine the organic extracts.
-
-
Drying: Pass the combined organic extract through a column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent under a gentle stream of nitrogen at room temperature to dryness.
-
Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous pyridine.
Derivatization Protocol
-
To the 100 µL of reconstituted sample or standard in pyridine, add 100 µL of BSTFA + 1% TMCS (or MSTFA).
-
Securely cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.
-
Allow the vial to cool to room temperature.
-
Transfer the derivatized sample to an autosampler vial with an insert for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
GC Column: A non-polar capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector.
Table 1: GC-MS Method Parameters
| Parameter | Setting |
| GC | |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | - Initial Temperature: 100°C, hold for 2 min |
| - Ramp: 10°C/min to 280°C | |
| - Hold: 5 min at 280°C | |
| Mass Spectrometer | |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp. | 280°C |
| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Data Presentation
Quantitative analysis should be performed in SIM mode for enhanced sensitivity and selectivity. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte to generate a calibration curve.
Table 2: Illustrative Quantitative Data for Hypothetical this compound Derivatives (as TMS derivatives)
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| TMS-2-Hydroxy-5-methyl-3-nitropyridine | 12.5 | 226 (M+) | 211 (M-15) | 181 (M-45) |
| TMS-Derivative A | 13.2 | 240 (M+) | 225 (M-15) | 195 (M-45) |
| TMS-Derivative B | 14.1 | 254 (M+) | 239 (M-15) | 209 (M-45) |
| Internal Standard | 11.8 | 212 (M+) | 197 (M-15) | 167 (M-45) |
Note: The retention times and m/z values are hypothetical and should be determined experimentally for the specific derivatives being analyzed.
Mandatory Visualizations
Caption: Experimental workflow for GC-MS analysis.
Caption: Silylation derivatization reaction.
Discussion
The described GC-MS method provides a reliable framework for the analysis of this compound and its derivatives. The silylation derivatization is crucial for converting the polar hydroxyl group into a less polar and more volatile trimethylsilyl (TMS) ether, which exhibits better chromatographic behavior on non-polar columns like the DB-5ms. The choice of an appropriate internal standard is critical for accurate quantification, compensating for variations in sample preparation and injection volume.
Method validation should be performed according to established guidelines, including the assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The full scan mode is useful for initial identification and structural confirmation of unknown derivatives, while the SIM mode offers superior sensitivity for trace-level quantification.
Conclusion
This application note presents a comprehensive protocol for the GC-MS analysis of this compound derivatives. The detailed steps for sample preparation, derivatization, and instrument parameters, along with the illustrative data and workflow diagrams, provide a solid foundation for researchers to implement and adapt this method for their specific applications in drug development and chemical synthesis.
References
Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitropyridine in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-hydroxy-5-methyl-3-nitropyridine and its derivatives in the preparation of bioactive heterocyclic compounds. This document includes detailed experimental protocols, quantitative biological data, and visual representations of synthetic pathways and relevant biological signaling cascades.
Introduction
This compound is a versatile pyridine derivative that serves as a valuable starting material in the synthesis of a variety of heterocyclic compounds with significant biological activities. Its chemical structure, featuring hydroxyl, methyl, and nitro groups on the pyridine ring, offers multiple reaction sites for functionalization and construction of more complex molecular architectures. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, particularly after conversion of the hydroxyl group to a more effective leaving group, such as a chlorine atom. This reactivity has been successfully exploited in the development of potent inhibitors of key biological targets, including Janus Kinase 2 (JAK2), showcasing its potential in medicinal chemistry and drug discovery.
Synthesis of Janus Kinase 2 (JAK2) Inhibitors
A notable application of a this compound derivative is in the synthesis of potent Janus Kinase 2 (JAK2) inhibitors. The synthesis commences with the conversion of the hydroxyl group to a chlorine atom, yielding 2-chloro-5-methyl-3-nitropyridine, a more reactive intermediate for subsequent nucleophilic substitution reactions.
Synthetic Workflow for JAK2 Inhibitors
Caption: Synthetic route to JAK2 inhibitors.
Quantitative Data: In Vitro JAK2 Inhibitory Activity
The synthesized compounds have demonstrated potent inhibitory activity against JAK2, a non-receptor tyrosine kinase.[1]
| Compound ID | R Group (Secondary Amine) | Target | IC50 (µM) |
| 1 | Morpholine | JAK2 | 8.5 |
| 2 | 4-Methylpiperazine | JAK2 | 12.2 |
Experimental Protocols
Step 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine
This protocol describes a general method for the chlorination of this compound.
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Materials: this compound, phosphorus oxychloride (POCl₃).
-
Procedure:
-
To a round-bottom flask, add this compound.
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Slowly add phosphorus oxychloride (POCl₃) in excess while stirring.
-
Heat the reaction mixture under reflux for 2-4 hours.
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After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.
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Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to obtain 2-chloro-5-methyl-3-nitropyridine.
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Step 2: Synthesis of 2-(Substituted amino)-5-methyl-3-nitropyridine-N-arylcarboxamides (JAK2 Inhibitors)
This protocol is based on the synthesis described by Cho et al.[1]
-
Materials: 2-Chloro-5-methyl-3-nitropyridine, oxidizing agent (e.g., potassium permanganate), secondary amine (e.g., morpholine), aromatic amine, N,N'-dicyclohexylcarbodiimide (DCC), suitable solvents (e.g., pyridine, DMF).
-
Procedure:
-
Oxidation: 2-Chloro-5-methyl-3-nitropyridine is oxidized to the corresponding carboxylic acid. To a solution of 2-chloro-5-methyl-3-nitropyridine in a suitable solvent (e.g., aqueous pyridine), add an oxidizing agent such as potassium permanganate portion-wise at a controlled temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). Work up the reaction to isolate the carboxylic acid intermediate.
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Nucleophilic Aromatic Substitution: Dissolve the carboxylic acid intermediate in a suitable solvent (e.g., DMF) and add the desired secondary amine (e.g., morpholine). Heat the reaction mixture to facilitate the nucleophilic substitution of the chlorine atom. After the reaction is complete, isolate the 2-(substituted amino)-5-methyl-3-nitropyridine carboxylic acid derivative.
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Amide Coupling: To a solution of the 2-(substituted amino)-5-methyl-3-nitropyridine carboxylic acid and the desired aromatic amine in a suitable solvent (e.g., DMF), add N,N'-dicyclohexylcarbodiimide (DCC). Stir the reaction mixture at room temperature overnight. Filter off the dicyclohexylurea byproduct and purify the filtrate by column chromatography to yield the final target compound.
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Janus Kinase 2 (JAK2) Signaling Pathway
The Janus kinase (JAK) family of tyrosine kinases, including JAK2, are critical components of signaling pathways initiated by various cytokines and growth factors. These pathways are essential for processes such as cell growth, survival, development, and differentiation, particularly in immune and hematopoietic cells. Dysregulation of the JAK/STAT pathway is implicated in various diseases, including myeloproliferative neoplasms and inflammatory disorders.
Caption: Overview of the JAK2/STAT signaling pathway.
Conclusion
This compound and its chlorinated derivative are valuable precursors for the synthesis of bioactive heterocycles. The provided protocols for the synthesis of JAK2 inhibitors highlight a key application in the development of targeted cancer therapeutics. The modular nature of the synthesis allows for the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies, which is crucial for the optimization of lead compounds in drug discovery programs. Further exploration of the reactivity of this scaffold is likely to yield novel compounds with a wide range of therapeutic applications.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly through the nitration of 2-hydroxy-5-methylpyridine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Incomplete Nitration: Insufficient nitrating agent, low reaction temperature, or short reaction time. 2. Degradation of Starting Material: Reaction temperature is too high, or the concentration of the acid is too strong, leading to oxidative degradation. 3. Loss of Product During Work-up: The product may be soluble in the aqueous layer, especially if the pH is not optimal for precipitation. | 1. Optimize Nitrating Agent Stoichiometry: Gradually increase the molar ratio of nitric acid to the starting material. Ensure the nitrating mixture is freshly prepared. 2. Control Reaction Temperature: Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. For sluggish reactions, consider a modest increase in temperature while carefully monitoring for side product formation. 3. Adjust Work-up pH: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 4-5 to ensure complete precipitation of the product.[1] 4. Extraction: After neutralization, perform multiple extractions with a suitable organic solvent like ethyl acetate to recover any dissolved product.[1] |
| Formation of Multiple Products/Isomers | 1. Over-nitration: Use of excess nitrating agent or elevated reaction temperatures can lead to the formation of dinitro- or other over-nitrated species. 2. Formation of Positional Isomers: The directing effects of the hydroxyl and methyl groups can lead to the formation of other nitro-isomers. | 1. Control Stoichiometry: Use a slight excess of the nitrating agent (e.g., 1.05-1.2 equivalents). 2. Maintain Low Temperature: Keep the reaction temperature strictly controlled, ideally between 0-5 °C, to favor mono-nitration. 3. Slow Addition: Add the nitrating agent dropwise to the solution of 2-hydroxy-5-methylpyridine to maintain a low concentration of the nitrating species at any given time. 4. Purification: Utilize column chromatography or recrystallization to separate the desired 3-nitro isomer from other isomers. |
| Charring or Tar Formation | 1. Excessively High Reaction Temperature: Localized heating or a runaway reaction can cause decomposition. 2. Acid Concentration Too High: Very strong acidic conditions can lead to polymerization or degradation of the pyridine ring. | 1. Ensure Adequate Cooling: Use an efficient cooling bath (e.g., ice-salt) and monitor the internal reaction temperature closely. 2. Controlled Addition: Add the nitrating agent slowly and control the rate to prevent a rapid exotherm. 3. Dilution: Consider using a slightly less concentrated acid mixture if charring is a persistent issue. |
| Difficulty in Product Isolation | 1. Product is Soluble in the Aqueous Work-up Solution: As mentioned, incorrect pH can lead to product loss. 2. Formation of a Stable Emulsion During Extraction: This can make phase separation difficult. | 1. Optimize pH for Precipitation: Systematically test the pH for maximum precipitation of your product on a small scale. 2. Break Emulsions: Add a saturated brine solution during the extraction process to help break up any emulsions that may have formed. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method is the direct nitration of 2-hydroxy-5-methylpyridine using a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid.
Q2: What are the critical parameters to control to maximize the yield of the desired 3-nitro isomer?
A2: The most critical parameters are:
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Temperature: Maintaining a low temperature (0-10 °C) is crucial to prevent over-nitration and the formation of side products.
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Stoichiometry of the Nitrating Agent: Using a slight excess of nitric acid is generally sufficient. A large excess will increase the likelihood of multiple nitrations.
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Rate of Addition: A slow, controlled addition of the nitrating agent helps to manage the reaction exotherm and maintain a low concentration of the active nitrating species, favoring mono-nitration.
Q3: What are the potential side products in this reaction?
A3: Potential side products include other positional isomers of the nitro group on the pyridine ring and di-nitrated products. The formation of these byproducts is highly dependent on the reaction conditions.
Q4: How can I purify the final product?
A4: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol). For higher purity, silica gel column chromatography can be employed.
Experimental Protocols
Protocol 1: Adapted from the Nitration of 2-Hydroxy-3-(trifluoromethyl)pyridine[1]
This protocol provides a general framework for the nitration of a substituted 2-hydroxypyridine.
Materials:
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2-hydroxy-5-methylpyridine
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
-
Saturated Sodium Hydroxide (NaOH) solution
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Ethyl Acetate
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Saturated Brine solution
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylpyridine (1.0 eq.) in concentrated sulfuric acid.
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Cool the mixture to -10 °C using an appropriate cooling bath.
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Slowly add concentrated nitric acid (1.1-1.2 eq.) dropwise to the solution, ensuring the internal temperature does not rise above 0 °C.
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After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-20 °C) for several hours, monitoring the progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice.
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Adjust the pH of the solution to 4-5 with a saturated sodium hydroxide solution.
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Extract the aqueous layer multiple times with ethyl acetate.
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Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the organic phase under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography.
Protocol 2: High-Yield Synthesis of 2-Hydroxy-5-nitropyridine (Analogous Compound)
This protocol describes a high-yield synthesis of a closely related compound and may offer insights into achieving high conversion.
| Starting Material | Reagents | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethyl 2-bromoacrylate, Nitromethane, Triethyl orthoformate | 10% Ammonia, Ethanol, Ammonium chloride | DBU, Zinc chloride | 40-45 (addition), 90-95 (condensation), 50-55 (cyclization) | 6 (addition), 6 (condensation), 4 (cyclization) | 90.6 | |
| Ethyl 2-chloroacrylate, Nitromethane, Triethyl orthoformate | 10% Ammonia, Ethanol, Ammonium chloride | DBN, Cuprous chloride | 60-65 (addition), 95-100 (condensation), 60-65 (cyclization) | 4 (addition), 3 (condensation), 4 (cyclization) | 89.9 |
Visualizing the Workflow
Experimental Workflow for Nitration
Caption: General experimental workflow for the nitration of 2-hydroxy-5-methylpyridine.
Troubleshooting Logic
Caption: Troubleshooting logic for common issues in the synthesis.
References
Technical Support Center: Nitration of 2-Hydroxy-5-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the nitration of 2-hydroxy-5-methylpyridine. Our goal is to help you minimize side reactions, improve yield, and ensure the desired regioselectivity in your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products and potential side products in the nitration of 2-hydroxy-5-methylpyridine?
When nitrating 2-hydroxy-5-methylpyridine, the primary desired product is typically 2-hydroxy-5-methyl-3-nitropyridine. However, due to the directing effects of the hydroxyl and methyl groups, several isomeric side products can be formed. The most common side products are:
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2-hydroxy-5-methyl-4-nitropyridine
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2-hydroxy-5-methyl-6-nitropyridine
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Dinitrated products: Although less common due to the deactivating effect of the first nitro group, over-nitration can lead to the formation of dinitrated species under harsh conditions.
The formation of these isomers is a key challenge in achieving high purity of the desired 3-nitro product.[1][2] 2-hydroxy-5-methylpyridine exists in tautomeric equilibrium with 5-methyl-2-pyridone. The pyridone form is the major tautomer and directs electrophilic substitution.[3][4]
Q2: What factors influence the regioselectivity of the nitration reaction?
The position of nitration on the pyridine ring is influenced by a combination of electronic and steric factors:
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Directing Effects of Substituents:
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The hydroxyl group (in the 2-pyridone tautomer) is an activating, ortho-, para-directing group. This strongly favors nitration at the 3- and 5-positions. Since the 5-position is already occupied by a methyl group, this directs nitration primarily to the 3-position.
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The methyl group is a weakly activating, ortho-, para-directing group. This reinforces the direction of the nitro group to the 3-position (ortho to the methyl group) and to a lesser extent the 6-position (para to the methyl group).
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Reaction Conditions: Temperature, concentration of nitric and sulfuric acid, and reaction time can all impact the ratio of isomers formed. Harsher conditions may lead to the formation of less favored isomers and dinitrated byproducts.
Q3: I am observing a mixture of isomers in my product. How can I improve the yield of the desired 3-nitro isomer?
Optimizing the reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. Consider the following strategies:
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Temperature Control: Maintain a low reaction temperature (typically between -10°C and 0°C) during the addition of the nitrating agent to enhance selectivity.[5]
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Slow Addition of Nitrating Agent: Add the nitric acid/sulfuric acid mixture dropwise to the solution of 2-hydroxy-5-methylpyridine to avoid localized increases in temperature and concentration, which can lead to the formation of undesired isomers.
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Stoichiometry: Use a controlled molar ratio of nitric acid to the pyridine substrate. A large excess of nitric acid can increase the likelihood of dinitration.
-
Purification: After the reaction, a careful purification process, such as fractional crystallization or column chromatography, will likely be necessary to separate the desired 3-nitro isomer from other side products.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Nitrated Products | 1. Incomplete reaction. 2. Decomposition of starting material or product under harsh conditions. 3. Loss of product during workup. | 1. Monitor the reaction progress using TLC or HPLC to ensure completion. 2. Maintain strict temperature control and consider using a milder nitrating agent if possible. 3. Optimize the extraction and purification steps to minimize product loss. |
| Formation of Multiple Isomers (Low Regioselectivity) | 1. Reaction temperature is too high. 2. Rapid addition of the nitrating agent. 3. Incorrect ratio of nitric acid to sulfuric acid. | 1. Perform the reaction at a lower temperature (e.g., -10°C to 0°C).[5] 2. Add the nitrating mixture slowly and dropwise with efficient stirring. 3. Carefully control the composition of the nitrating mixture as described in established protocols. |
| Presence of Dinitrated Byproducts | 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Use a stoichiometric amount or a slight excess of nitric acid. 2. Maintain a low reaction temperature throughout the experiment. 3. Monitor the reaction closely and quench it once the desired mono-nitrated product is formed. |
| Formation of Dark, Tarry Substances | 1. Oxidation of the pyridine ring or substituents by nitric acid. 2. Reaction temperature is too high. | 1. Ensure the temperature is kept low during the addition of the nitrating agent. 2. Consider using a protecting group for the hydroxyl function if oxidation is a significant issue, though this adds extra steps to the synthesis. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative method for the nitration of 2-hydroxy-5-methylpyridine.
Materials:
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2-Hydroxy-5-methylpyridine
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Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
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Ice
-
Saturated Sodium Hydroxide solution
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Ethyl Acetate
-
Saturated Brine
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Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-methylpyridine in concentrated sulfuric acid at a low temperature (e.g., -10°C).
-
Slowly add concentrated nitric acid dropwise to the solution while maintaining the temperature at -10°C with vigorous stirring.
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After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40°C) for several hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
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Neutralize the solution to a pH of 4-5 with a saturated sodium hydroxide solution.
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Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to isolate the this compound.[5]
Visualizations
Logical Workflow for Troubleshooting Nitration Reactions
Caption: Troubleshooting workflow for nitration side reactions.
Directing Effects of Substituents in the Nitration of 2-Hydroxy-5-Methylpyridine
Caption: Directing effects of substituents on nitration.
References
Purification of "2-Hydroxy-5-methyl-3-nitropyridine" from reaction byproducts
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the purification of "2-Hydroxy-5-methyl-3-nitropyridine" from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are typically positional isomers formed during the nitration of the pyridine ring. These can include 2-Hydroxy-5-methyl-4-nitropyridine and 2-Hydroxy-5-methyl-6-nitropyridine. Other potential byproducts include unreacted starting material (2-Hydroxy-5-methylpyridine) and dinitrated species. The formation of the 3-nitro isomer can also occur as a byproduct if starting from 2-amino-5-methylpyridine.[1]
Q2: My crude product is a yellow to brown solid. Is this normal?
A2: Yes, it is common for the crude product of this nitration reaction to be a colored solid. The color is often due to the presence of nitrated byproducts and residual reaction medium. Pure this compound is typically a light yellow crystalline solid.
Q3: I have a low yield after the initial precipitation and washing. What are the likely causes?
A3: Low yields can result from several factors including incomplete reaction, loss of product during the work-up if it has some solubility in the washing solvents, or non-optimized reaction conditions such as temperature and reaction time. Careful control of the nitrating agent addition and reaction temperature is crucial to maximize the yield of the desired isomer.[1]
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound can be assessed using several analytical techniques. The most common are:
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Melting Point: A sharp melting point close to the literature value (around 179 °C) is a good indicator of purity.
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Thin Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.
Q5: Which purification method is better: recrystallization or column chromatography?
A5: The choice between recrystallization and column chromatography depends on the impurity profile and the desired scale of purification. Recrystallization is often more cost-effective and scalable for removing small amounts of impurities from a crystalline solid.[1] Column chromatography offers better separation of compounds with similar polarities, such as positional isomers, but can be more time-consuming and expensive.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Persistent colored impurities after washing | Trapped reaction byproducts or highly colored minor isomers. | Proceed with either recrystallization or column chromatography for further purification. |
| Multiple spots on TLC after initial purification | Presence of positional isomers or other byproducts with similar polarity to the desired product. | Optimize the mobile phase for better separation on TLC. If separation is still poor, column chromatography is recommended over recrystallization. |
| Product oils out during recrystallization | The chosen solvent is not ideal; the product may be melting at the solvent's boiling point or is supersaturated. | Use a different solvent or a solvent pair. Ensure the product is fully dissolved at the boiling point of the solvent and allow for slow cooling to promote crystal formation. |
| Poor separation of isomers by column chromatography | The eluent system does not have the right polarity to effectively differentiate between the isomers. | Systematically vary the polarity of the eluent. A shallow gradient elution can sometimes provide better separation than an isocratic one. For challenging separations, consider specialized HPLC columns, such as those with pyrenylethyl or nitrophenylethyl stationary phases, which can separate isomers based on π-π interactions. |
| Low recovery from column chromatography | The product may be too strongly adsorbed to the stationary phase or a very broad elution band is leading to diffuse fractions. | Adjust the eluent polarity to be slightly stronger to facilitate elution. Ensure proper column packing to avoid channeling. Monitor fractions closely with TLC to avoid combining impure fractions. |
Data Presentation: Comparison of Purification Methods
The following table provides a general comparison of recrystallization and column chromatography for the purification of this compound. The exact values for yield and purity are dependent on the specific experimental conditions and the initial purity of the crude product.
| Parameter | Recrystallization | Column Chromatography |
| Principle | Difference in solubility of the compound and impurities in a solvent at varying temperatures. | Differential partitioning of compounds between a stationary phase and a mobile phase based on polarity.[1] |
| Typical Purity Achieved | Good to Excellent (>98%) | Very Good to Excellent (>99%)[1] |
| Yield | Moderate to High (>75%) | Variable (50-90%), depends on separation efficiency. |
| Scalability | Easily scalable for larger quantities.[1] | Can be scaled up, but may become more complex and costly.[1] |
| Time Consumption | Can be time-consuming due to slow cooling and drying steps.[1] | Generally faster for small-scale purifications.[1] |
| Solvent Consumption | Generally lower.[1] | Can be high due to the continuous flow of the mobile phase.[1] |
| Cost-Effectiveness | More cost-effective, especially for large-scale production.[1] | Can be more expensive due to the cost of the stationary phase (e.g., silica gel) and larger solvent volumes.[1] |
| Applicability | Best for crystalline solids with good thermal stability.[1] | Applicable to a wider range of compounds, including oils and non-crystalline solids, and for separating complex mixtures of isomers.[1] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Choose a suitable solvent or solvent pair. Ethanol or a mixture of ethanol and water is often effective for this compound. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required to fully dissolve it.
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Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Column Chromatography Protocol
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Stationary Phase and Eluent Selection: Silica gel is a common stationary phase. The mobile phase (eluent) is typically a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The optimal eluent composition should be determined by TLC analysis to achieve good separation (Rf value of the desired compound around 0.3-0.4).
-
Column Packing: Prepare a slurry of the silica gel in the eluent and carefully pour it into the chromatography column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.
-
Elution: Add the eluent to the top of the column and apply gentle pressure (flash chromatography) to move the mobile phase through the column.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: A decision tree for troubleshooting the purification of this compound.
References
Technical Support Center: Separation of 2-Hydroxy-5-methyl-3-nitropyridine Isomers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the separation of isomers during the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the potential isomeric impurities in the synthesis of this compound?
During the nitration of 2-hydroxy-5-methylpyridine, in addition to the desired this compound, several other positional isomers can be formed. The primary impurities may include other mononitrated isomers where the nitro group is at a different position on the pyridine ring, as well as dinitrated products. The exact ratio of these isomers can depend on the specific reaction conditions, such as temperature and the nitrating agent used.
Q2: How can I get a preliminary assessment of the isomeric purity of my crude product?
Thin Layer Chromatography (TLC) is an effective initial step to assess the purity of your crude product. By spotting the crude mixture alongside the starting material (if available) on a TLC plate, you can visualize the number of components. The desired product, this compound, is a polar compound, and different isomers will likely exhibit different Rf values. Based on the TLC results, you can select an appropriate purification method. For instance, if you observe multiple spots with close retention factors (Rf values), column chromatography will likely be necessary for effective separation.
Q3: Are there any non-chromatographic methods for separating these isomers?
Fractional crystallization can be a viable method if the isomers have significantly different solubilities in a particular solvent. This technique relies on the principle that as a solution containing multiple components is cooled, the least soluble component will crystallize first. For closely related isomers, this method may require multiple recrystallization steps to achieve high purity. A patent for the synthesis of a similar compound, 2-hydroxy-5-nitropyridine, suggests that separation of isomers can be achieved by carefully adjusting the concentration of acid in the reaction mixture, leading to differential precipitation.[1]
Troubleshooting Guides
Column Chromatography Issues
Problem: Poor separation of isomers (co-elution) on a silica gel column.
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Polarity: The polarity of the eluent is critical. If isomers are co-eluting, the mobile phase may be too polar, causing the compounds to move down the column too quickly.
-
Solution: Decrease the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. Run a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.
-
-
Column Overloading: Applying too much sample to the column can lead to broad bands and poor separation.
-
Solution: Reduce the amount of crude product loaded onto the column. As a general rule, the amount of sample should be about 1-5% of the weight of the stationary phase.
-
-
Improper Column Packing: An unevenly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure the silica gel is packed uniformly as a slurry and that the column is never allowed to run dry.
-
High-Performance Liquid Chromatography (HPLC) Issues
Problem: Peak tailing is observed for the this compound peak.
Possible Causes & Solutions:
-
Secondary Interactions with Silica: Basic pyridine compounds can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.
-
Solution 1: Adjust Mobile Phase pH: For basic compounds like pyridines, operating at a low pH (e.g., 2.5-4) will protonate the analyte and suppress the ionization of acidic silanol groups, minimizing these unwanted interactions.[2]
-
Solution 2: Use a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.
-
Solution 3: Employ a Deactivated Column: Use a column with a highly deactivated, end-capped stationary phase.
-
-
Column Contamination: Accumulation of strongly retained impurities on the column can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent to remove contaminants. If the problem persists, the column may need to be replaced.
-
Problem: Poor resolution between isomeric peaks in HPLC.
Possible Causes & Solutions:
-
Suboptimal Mobile Phase Composition: The choice of organic modifier and additives can significantly impact selectivity.
-
Solution 1: Change Organic Modifier: If using acetonitrile, try switching to methanol, or vice versa. The different solvent properties can alter the selectivity of the separation.
-
Solution 2: Adjust Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity.
-
-
Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity for closely related positional isomers.
-
Solution: Consider using a column with a different stationary phase that offers alternative separation mechanisms. Phenyl-hexyl or embedded polar group (EPG) columns can provide different selectivity for aromatic and polar compounds.[2] For aromatic isomers, columns that facilitate π-π interactions, such as those with pyrenylethyl or nitrophenylethyl bonded phases, can be very effective.[3]
-
Data Presentation
Table 1: Hypothetical Comparison of Separation Techniques for this compound Isomers
| Separation Technique | Purity of Main Isomer | Typical Yield | Throughput | Key Advantages | Key Disadvantages |
| Fractional Crystallization | 85-95% | 40-60% | High | Simple, scalable, low solvent usage. | May require multiple steps, not effective for isomers with similar solubility. |
| Column Chromatography | >98% | 50-75% | Low to Medium | High resolution, applicable to a wide range of polarities. | Time-consuming, requires large volumes of solvent, potential for sample loss. |
| Preparative HPLC | >99% | 60-85% | Low | Highest resolution and purity, automated. | Expensive, limited sample capacity per run. |
Experimental Protocols
Protocol 1: Fractional Crystallization (General Procedure)
This protocol is a general guideline and should be optimized for the specific mixture of isomers.
-
Solvent Screening: Test the solubility of the crude product in various solvents at both room temperature and elevated temperatures to find a suitable solvent that provides a significant difference in solubility for the isomers.
-
Dissolution: Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
Cooling: Slowly cool the solution to allow for the formation of crystals. For very soluble compounds, placing the solution in an ice bath or refrigerator may be necessary.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the crystals under vacuum.
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Purity Check: Analyze the purity of the crystals and the mother liquor by TLC or HPLC to determine the effectiveness of the separation. Repeat the process if necessary.
Protocol 2: Column Chromatography for Isomer Separation
This is a general protocol for the separation of polar aromatic isomers and should be adapted based on TLC analysis.
-
TLC Analysis: Develop a TLC method to determine a suitable solvent system that provides good separation of the isomers. An ideal solvent system will give the desired compound an Rf value between 0.2 and 0.4. A common mobile phase for such compounds is a mixture of hexane and ethyl acetate.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column, allowing the solvent to drain slowly.
-
Gently tap the column to ensure even packing and remove any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a more polar solvent.
-
Carefully add the sample solution to the top of the silica gel.
-
-
Elution:
-
Add the mobile phase to the top of the column and begin collecting fractions.
-
Maintain a constant flow rate and ensure the column does not run dry.
-
-
Fraction Analysis:
-
Monitor the composition of the collected fractions using TLC.
-
Combine the fractions containing the pure desired isomer.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 3: Preparative HPLC Method Development (General Approach)
This protocol outlines a general strategy for developing a preparative HPLC method for the separation of pyridine isomers.
-
Analytical Method Development:
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Start with a reversed-phase C18 column.
-
Screen different mobile phase compositions (e.g., acetonitrile/water and methanol/water) with an acidic modifier (e.g., 0.1% formic acid or trifluoroacetic acid) to optimize selectivity.
-
If resolution is poor, screen alternative column chemistries (e.g., Phenyl-Hexyl, Polar-Embedded).
-
-
Method Optimization:
-
Optimize the gradient profile, flow rate, and column temperature to achieve baseline separation of the isomers.
-
-
Scale-Up:
-
Once a robust analytical method is developed, scale it up to a preparative column with the same stationary phase chemistry.
-
Increase the injection volume and sample concentration to maximize throughput while maintaining resolution.
-
-
Fraction Collection:
-
Collect fractions corresponding to the peak of the desired isomer.
-
-
Purity Analysis and Solvent Evaporation:
-
Analyze the purity of the collected fractions.
-
Combine the pure fractions and remove the solvent to isolate the purified product.
-
Visualizations
References
Technical Support Center: Synthesis of Nitropyridine Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of nitropyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the direct nitration of pyridine so challenging, often resulting in low yields?
The direct nitration of pyridine is inherently difficult due to the electron-withdrawing nature of the nitrogen atom in the ring.[1][2] This makes the pyridine ring electron-deficient and thus deactivates it towards electrophilic aromatic substitution (EAS) reactions like nitration.[2][3] Consequently, forcing conditions, such as the use of fuming nitric acid at high temperatures, are typically required, which can lead to poor yields and the formation of numerous side products.[2][4] The protonation of the pyridine nitrogen under strongly acidic nitrating conditions further deactivates the ring, making the reaction even more challenging.[3]
Q2: I am getting a mixture of isomers during the nitration of my substituted pyridine. How can I improve the regioselectivity?
Achieving high regioselectivity in the nitration of substituted pyridines can be a significant challenge, often resulting in a mixture of products.[5] The position of nitration is influenced by the electronic and steric effects of the substituents already present on the pyridine ring.
To improve regioselectivity, consider the following:
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Protecting Groups: The use of protecting groups can direct the nitration to a specific position.
-
Alternative Nitrating Agents: Different nitrating agents can offer better regioselectivity under specific conditions.
-
Indirect Methods: For specific isomers that are difficult to obtain through direct nitration, it is often more effective to employ an alternative synthetic strategy, such as the nitration of a pyridine-N-oxide intermediate or a dearomatization-rearomatization approach.[6][7][8]
Q3: Over-nitration to dinitropyridines is a major side reaction in my experiments. How can I minimize this?
Over-nitration is a common issue, particularly when dealing with pyridine rings that are activated by electron-donating substituents.[1] To favor mono-nitration, the following strategies can be employed:
-
Control of Reaction Temperature: Lowering the reaction temperature can help to decrease the rate of the second nitration.
-
Stoichiometry of the Nitrating Agent: Using a minimal excess of the nitrating agent is crucial. A large excess significantly increases the probability of multiple nitrations.
-
Slow Addition of the Nitrating Agent: Adding the nitrating agent dropwise helps to maintain a low concentration of the active nitrating species, thereby favoring the mono-nitrated product.
-
Monitoring Reaction Progress: Closely monitoring the reaction using techniques like TLC or GC-MS allows for the reaction to be stopped once the formation of the desired mono-nitrated product is maximized and before significant dinitration occurs.[1]
Q4: What are the best practices for purifying nitropyridine derivatives?
The purification of nitropyridine derivatives often requires careful consideration due to the potential for multiple products and the nature of the compounds themselves. Common purification techniques include:
-
Recrystallization: This is a widely used method for purifying solid nitropyridine derivatives.[9]
-
Column Chromatography: For complex mixtures or oily products, column chromatography is an effective purification method.
-
Distillation: For volatile nitropyridines, distillation under reduced pressure can be a suitable purification technique.[10] A specialized method involving the use of alkali metal compounds followed by distillation has also been reported for the purification of pyridine and its derivatives.[11]
Q5: Are there any stability or safety concerns I should be aware of when working with nitropyridine derivatives?
Yes, certain nitropyridine derivatives, particularly energetic materials like some N-oxides, can be thermally unstable and potentially explosive.[6][12] Additionally, aromatic nitro compounds and N-oxides can be sensitive to UV light, which may lead to degradation.[12] Some derivatives may also be susceptible to degradation under strongly basic conditions.[12] It is crucial to handle these compounds with appropriate safety precautions, including wearing personal protective equipment and working in a well-ventilated area.
Troubleshooting Guides
Guide 1: Low Yield in Direct Nitration
If you are experiencing low yields during the direct nitration of a pyridine derivative, the following troubleshooting workflow can help identify and address the potential issues.
Caption: Troubleshooting workflow for low yields in direct nitration.
Guide 2: Choosing the Right Synthetic Strategy
The choice of synthetic strategy is critical for obtaining the desired nitropyridine isomer. This guide provides a logical framework for selecting an appropriate method.
Caption: Decision guide for selecting a nitropyridine synthesis strategy.
Quantitative Data Summary
The following table summarizes the yields of various nitropyridine synthesis methods reported in the literature.
| Target Compound | Synthesis Method | Reagents | Yield (%) | Reference |
| 3-Nitropyridine | Bakke's Procedure | N₂O₅, SO₂/HSO₃⁻ | 77 | [3][13] |
| 3-Nitropyridine | Direct Nitration | HNO₃, TFAA | 10-83 | [14] |
| 4-Nitropyridine | From Pyridine-N-Oxide (Continuous Flow) | HNO₃, H₂SO₄ then PCl₃ | 83 | [6] |
| 4-Nitropyridine-N-Oxide | From Pyridine-N-Oxide (Batch) | fuming HNO₃, conc. H₂SO₄ | 42 | [9] |
Key Experimental Protocols
Protocol 1: Synthesis of 4-Nitropyridine-N-Oxide[9]
This protocol details the synthesis of 4-nitropyridine-N-oxide from pyridine-N-oxide.
1. Preparation of the Nitrating Acid:
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 12 mL (0.29 mol) of fuming nitric acid.
-
While cooling in an ice bath and stirring, slowly add 30 mL (0.56 mol) of concentrated sulfuric acid in portions.
-
Allow the mixture to warm to 20 °C.
2. Reaction Setup:
-
Assemble a 100 mL three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel with a pressure balance.
-
Connect the reflux condenser to a tube to safely vent the nitrous fumes, directing them through a safety wash bottle and then into a wash bottle containing approximately 100 mL of 2 M NaOH solution.
3. Nitration Reaction:
-
Add 9.51 g (100 mmol) of pyridine-N-oxide to the reaction flask and heat to 60 °C.
-
Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the reaction flask over 30 minutes with stirring and without external heating. The internal temperature will initially drop to about 40 °C.
-
After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
4. Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture onto 150 g of finely crushed ice in a 1 L beaker.
-
Neutralize the solution by cautiously adding a saturated sodium carbonate solution in portions until a pH of 7-8 is reached. This will result in strong foaming and the precipitation of a yellow crystalline solid.
-
Collect the precipitate by suction filtration using a Büchner funnel.
-
To the crude product, add acetone to dissolve the product, leaving the insoluble white sodium sulfate behind.
-
Separate the insoluble salt by filtration.
-
Evaporate the acetone from the filtrate using a rotary evaporator.
-
Dry the resulting yellow product in a desiccator.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for the synthesis of 4-nitropyridine-N-oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Optimizing temperature and reaction time for "2-Hydroxy-5-methyl-3-nitropyridine" synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine, with a focus on temperature and reaction time.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for this compound?
The most common method for synthesizing this compound is through the electrophilic nitration of a suitable precursor. While a direct nitration of 2-hydroxy-5-methylpyridine is the most straightforward route, alternative methods starting from 2-aminopyridine followed by diazotization and hydrolysis have also been reported. The nitrating agent is typically a mixture of concentrated nitric acid and sulfuric acid.
Q2: How do temperature and reaction time influence the yield and purity of the product?
Temperature and reaction time are critical parameters in the nitration of pyridine derivatives.
-
Temperature: Higher temperatures generally increase the reaction rate but can also lead to the formation of byproducts, such as di-nitro derivatives, or decomposition of the starting material. Conversely, temperatures that are too low may result in a slow or incomplete reaction.
-
Reaction Time: A sufficient reaction time is necessary for the completion of the nitration. However, excessively long reaction times, especially at elevated temperatures, can also promote the formation of impurities. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.
Q3: What are the common side reactions and byproducts I should be aware of?
The primary side reaction of concern is over-nitration, which can lead to the formation of dinitro- and other polynitrated pyridine derivatives. The starting material, being a hydroxypyridine, is susceptible to oxidation under the strongly acidic and oxidative conditions of the reaction, which can lead to tar formation. Additionally, incomplete nitration will leave unreacted starting material in the product mixture.
Q4: I am getting a low yield. What are the first things to check?
Low yields in this synthesis can often be attributed to several factors:
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Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Reaction Time: The reaction may not have been allowed to run to completion.
-
Reagent Quality: The use of wet or impure sulfuric or nitric acid can inhibit the formation of the active nitronium ion (NO₂⁺).
-
Product Isolation: The product may be partially soluble in the aqueous workup solution, leading to losses.
Q5: My product is a dark, tarry substance. What went wrong?
The formation of tar or char is a strong indication of decomposition or polymerization of the starting material or product. This is typically caused by:
-
Excessively High Temperature: The reaction temperature may have been too high, leading to oxidative degradation.
-
Concentrated Reagents: The concentration of the nitrating mixture may be too high, or the addition of the nitrating agent may have been too fast, causing localized overheating.
Experimental Protocols
General Protocol for the Nitration of a 2-Hydroxypyridine Derivative
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, slowly add a molar excess of concentrated nitric acid to concentrated sulfuric acid.
-
Reaction Setup: In a separate three-necked flask equipped with a thermometer, a dropping funnel, and a magnetic stirrer, dissolve the 2-hydroxy-5-methylpyridine substrate in an excess of concentrated sulfuric acid. Cool this mixture to a temperature between -10°C and 0°C.
-
Addition of Nitrating Agent: Slowly add the prepared nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature is maintained at the desired low temperature.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 40-50°C) for a specified duration (e.g., 4-6 hours).[1][2] Monitor the reaction's progress using TLC.
-
Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., a saturated sodium hydroxide or sodium carbonate solution) until the pH is in the range of 4-5 to precipitate the crude product.[1]
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent like water.
Data on Reaction Conditions
The optimal temperature and reaction time for the synthesis of this compound will likely be a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts. The following table summarizes conditions used for the synthesis of similar nitropyridine compounds, which can serve as a starting point for optimization.
| Starting Material | Nitrating Agent | Temperature Conditions | Reaction Time | Yield | Reference |
| 2-aminopyridine | Conc. H₂SO₄, Conc. HNO₃, then NaNO₂ | 45-50°C (nitration), then 0-10°C (diazotization) | 4-5 hours (nitration) | 56.7-58.1% | [2] |
| 2-hydroxy-3-(trifluoromethyl)pyridine | Conc. H₂SO₄, Conc. HNO₃ | -10°C (addition), then 40°C | 6 hours | Not Specified | [1] |
Visual Guides
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Troubleshooting Guide
This decision tree can help diagnose and solve common issues encountered during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
References
Technical Support Center: Recrystallization of 2-Hydroxy-5-methyl-3-nitropyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of "2-Hydroxy-5-methyl-3-nitropyridine" via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Based on solubility data for structurally similar compounds, a polar solvent is generally a good choice for pyridine derivatives.[1] For this compound, which is a pale yellow to light brown crystalline solid, common organic solvents like ethanol, acetone, and dimethylformamide are effective.[2] A mixture of ethanol and water can also be a suitable solvent system. It is always recommended to perform small-scale solvent screenings to determine the optimal solvent or solvent mixture for your specific sample, as impurities can affect solubility.
Q2: My compound is not dissolving in the hot solvent. What should I do?
A2: There are a few potential reasons for this issue. First, you may not have added enough solvent. Add small portions of the hot solvent incrementally until the solid dissolves. However, be cautious not to add a large excess, as this will reduce your yield.[3] Second, the solid may contain insoluble impurities. If a significant portion of your compound has dissolved and some particulate matter remains, you may need to perform a hot gravity filtration to remove the insoluble impurities before allowing the solution to cool.
Q3: No crystals are forming after the solution has cooled. What is the problem?
A3: This is a common issue in recrystallization and can be caused by several factors:
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Too much solvent: This is the most frequent reason for crystallization failure.[4] If the solution is too dilute, the saturation point will not be reached upon cooling. To remedy this, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.
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Supersaturation: The solution may be supersaturated, meaning the compound is dissolved beyond its normal solubility limit at that temperature. To induce crystallization, you can try scratching the inside of the flask at the solution's surface with a glass rod or adding a tiny "seed" crystal of the pure compound.[4]
-
Cooling too rapidly: Allowing the solution to cool slowly is crucial for the formation of pure crystals. If you have cooled the solution too quickly (e.g., by placing it directly in an ice bath), try reheating it until the compound redissolves and then letting it cool to room temperature undisturbed before placing it in an ice bath.
Q4: My recrystallized product appears oily or as a precipitate instead of crystals. What went wrong?
A4: This phenomenon, known as "oiling out," occurs when the solute comes out of solution as a liquid rather than a solid.[4] This can happen if the boiling point of the solvent is higher than the melting point of your compound or if the solution is cooled too quickly. To resolve this, reheat the solution to redissolve the oil, add a small amount of additional hot solvent to decrease the saturation, and allow it to cool more slowly. Using a different solvent or a solvent mixture may also prevent oiling out.
Q5: The yield of my recrystallized product is very low. How can I improve it?
A5: A low yield can be frustrating. Here are some common causes and solutions:
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Using too much solvent: As mentioned, this is a primary cause of low recovery. Use the minimum amount of hot solvent necessary to dissolve your crude product.
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Premature crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.
-
Incomplete crystallization: Make sure the solution is sufficiently cooled to maximize crystal formation. After cooling to room temperature, placing the flask in an ice bath can often increase the yield.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.
| Problem | Possible Cause | Recommended Solution |
| Compound will not dissolve | Insufficient solvent volume. | Add more hot solvent in small increments. |
| Inappropriate solvent. | Perform small-scale solubility tests with other polar solvents like acetone or a mixed solvent system (e.g., ethanol/water). | |
| Presence of insoluble impurities. | Perform a hot gravity filtration to remove the solid impurities. | |
| No crystals form upon cooling | Too much solvent was used. | Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated. | Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal. | |
| The solution was cooled too quickly. | Reheat the solution to dissolve the compound and allow it to cool slowly and undisturbed. | |
| "Oiling out" occurs | The melting point of the solute is below the boiling point of the solvent. | Reheat the solution, add more solvent to decrease the saturation, and cool slowly. Consider using a lower-boiling point solvent. |
| The solution is highly impure. | Consider purifying the crude product by another method, such as column chromatography, before recrystallization. | |
| Low yield of crystals | Too much solvent was used. | Use the minimum amount of hot solvent required for dissolution. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate. |
| Premature crystallization during hot filtration. | Pre-heat the funnel and filter flask before filtration. | |
| Crystals were washed with warm solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent. | |
| Product is still impure | Crystals formed too quickly, trapping impurities. | Ensure the solution cools slowly to allow for the formation of a pure crystal lattice. |
| The chosen solvent does not effectively separate the impurity. | Try a different recrystallization solvent or consider an alternative purification technique. |
Data Presentation
Solubility of a Structurally Similar Compound (3-Hydroxy-2-nitropyridine)
The following table presents the mole fraction solubility (x₁) of 3-hydroxy-2-nitropyridine in various pure solvents at different temperatures. This data can serve as a valuable guide for selecting a suitable recrystallization solvent for the structurally similar this compound. The general trend in solubility is expected to be similar.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| Methanol | 278.15 | 11.85 |
| 288.15 | 16.82 | |
| 298.15 | 23.31 | |
| 308.15 | 32.01 | |
| 318.15 | 43.64 | |
| Ethanol | 278.15 | 7.98 |
| 288.15 | 11.23 | |
| 298.15 | 15.51 | |
| 308.15 | 21.27 | |
| 318.15 | 28.98 | |
| Acetone | 278.15 | 28.96 |
| 288.15 | 40.11 | |
| 298.15 | 54.89 | |
| 308.15 | 74.31 | |
| 318.15 | 99.43 | |
| Water | 278.15 | 1.15 |
| 288.15 | 1.58 | |
| 298.15 | 2.15 | |
| 308.15 | 2.89 | |
| 318.15 | 3.86 |
Data adapted from a study on 3-Hydroxy-2-nitropyridine, a compound with high structural similarity.[2][3]
As the data suggests, solvents like acetone and methanol show a significant increase in solubility with temperature, making them good candidates for recrystallization. Ethanol also shows a good solubility profile. Water, on the other hand, shows very low solubility, which might make it a suitable anti-solvent in a mixed solvent system with a more soluble solvent like ethanol.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined experimentally for each specific sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, or an ethanol/water mixture)
-
Erlenmeyer flasks (2)
-
Hot plate
-
Glass stirring rod
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. In a separate flask, heat the chosen recrystallization solvent to its boiling point. Add a small portion of the hot solvent to the flask containing the crude solid and swirl. Continue adding the hot solvent in small portions until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and pour the hot solution through it to remove the impurities.
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask during this time. Once the solution has reached room temperature, you may place it in an ice bath for about 15-20 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and a clean filter flask.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum on for a few minutes. Then, transfer the crystals to a watch glass and allow them to air dry completely.
-
Analysis: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
Mandatory Visualization
Caption: A flowchart illustrating the general workflow for the recrystallization of this compound.
Caption: A decision tree for troubleshooting common issues during the recrystallization of this compound.
References
Troubleshooting low yield in the chlorination of "2-Hydroxy-5-methyl-3-nitropyridine"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the chlorination of "2-Hydroxy-5-methyl-3-nitropyridine" to synthesize "2-Chloro-5-methyl-3-nitropyridine."
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the chlorination reaction, offering potential causes and solutions in a question-and-answer format.
Q1: My chlorination reaction of this compound is resulting in a low yield. What are the most common causes?
Low yields can stem from several factors, including:
-
Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.
-
Hydrolysis of the product: The desired product, 2-Chloro-5-methyl-3-nitropyridine, can be sensitive to moisture and may hydrolyze back to the starting material during workup.
-
Side reactions: The formation of unwanted byproducts can consume the starting material and reduce the yield of the desired product.
-
Purity of reagents and starting material: The presence of impurities, especially water, in the starting material or chlorinating agent can significantly impact the reaction's efficiency.
-
Suboptimal chlorinating agent: The choice of chlorinating agent and its amount can greatly influence the reaction outcome.
Q2: How can I determine if my reaction has gone to completion?
To monitor the reaction progress, you can use thin-layer chromatography (TLC). Spot the reaction mixture alongside the starting material (this compound) on a TLC plate. The disappearance of the starting material spot indicates that the reaction is complete.
Q3: I suspect product hydrolysis during workup. How can I minimize this?
Hydrolysis is a common issue. To minimize it:
-
Quench at low temperatures: When quenching the reaction, pour the reaction mixture into ice-cold water or a cold basic solution (e.g., saturated sodium bicarbonate) slowly. This helps to dissipate the heat generated and reduces the rate of hydrolysis.
-
Control pH during neutralization: If using a base to neutralize excess acid, maintain a low temperature (around 0°C) and add the base portion-wise to avoid localized heating and high pH, which can promote hydrolysis.
-
Rapid extraction: After quenching, promptly extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Anhydrous conditions: Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
Q4: What are the optimal reaction conditions for the chlorination of this compound?
The optimal conditions can vary depending on the chosen chlorinating agent. Below is a summary of reported successful conditions.
| Chlorinating Agent | Temperature | Reaction Time | Solvent | Base | Reported Yield |
| Thionyl chloride (SOCl₂) | Reflux | 3 hours | None (neat) | Catalytic DMF | 92%[1] |
| Phosphorus oxychloride (POCl₃) | 140°C | 2 hours | None (solvent-free) | Pyridine (starting material acts as base) | >90% (for similar 2-hydroxypyridines)[2] |
| POCl₃ / PCl₅ mixture | Varies | Varies | Varies | Varies | Can improve yield over POCl₃ alone |
Q5: Which chlorinating agent is best for this reaction: POCl₃, SOCl₂, or a POCl₃/PCl₅ mixture?
The choice of chlorinating agent depends on factors like substrate reactivity, desired reaction conditions, and safety considerations.
-
Thionyl chloride (SOCl₂) with catalytic DMF has been reported to give a high yield (92%) for the synthesis of 2-Chloro-5-methyl-3-nitropyridine.[1] This is often a good starting point.
-
Phosphorus oxychloride (POCl₃) is a widely used and effective reagent for chlorinating hydroxypyridines, often providing high yields under solvent-free conditions.[2]
-
A mixture of POCl₃ and PCl₅ can be more potent than POCl₃ alone and may be beneficial if you are experiencing incomplete conversion with POCl₃. The addition of PCl₅ can help to drive the reaction to completion.
Q6: I am using POCl₃ and still getting a low yield. What can I do to improve it?
-
Ensure anhydrous conditions: POCl₃ reacts vigorously with water. Ensure your starting material and glassware are completely dry. Using a fresh bottle of POCl₃ is recommended.
-
Use of a base: While 2-hydroxypyridines can act as their own base, the addition of a tertiary amine base like triethylamine or N,N-diethylaniline can sometimes improve the reaction rate and yield.
-
Temperature and reaction time: Ensure the reaction is heated to a sufficiently high temperature (e.g., 140°C) for an adequate amount of time (e.g., 2 hours).[2] Monitor the reaction by TLC.
-
Consider a sealed reactor: For solvent-free reactions at high temperatures, using a sealed reactor can prevent the loss of volatile reagents and improve reaction efficiency.[2]
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride (SOCl₂)[1]
-
To this compound (0.01 mol), add thionyl chloride (15 ml).
-
Add a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture for 3 hours.
-
After completion, evaporate the excess thionyl chloride under reduced pressure.
-
Carefully dilute the residue with cold water.
-
Extract the aqueous solution with dichloromethane.
-
Dry the combined organic phases over anhydrous sodium sulfate and evaporate the solvent to obtain the product.
Protocol 2: Chlorination using Phosphorus Oxychloride (POCl₃) (General procedure for 2-hydroxypyridines)[2]
-
In a suitable sealed reactor, add the this compound (0.5 moles) and an equimolar amount of phosphorus oxychloride (0.5 moles).
-
Seal the reactor and heat the mixture to 140°C for 2 hours.
-
After cooling, carefully open the reactor and quench the reaction mixture with cold water (~0°C).
-
Adjust the pH of the solution to 8-9 with a saturated solution of sodium carbonate.
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Collect the precipitated solid product by filtration.
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Wash the solid with a small amount of cold water and dry to obtain the final product.
Visualizations
Caption: Troubleshooting workflow for low yield in the chlorination of this compound.
Caption: Simplified reaction mechanism for the chlorination of 2-hydroxypyridine with POCl₃.
References
Preventing the formation of dinitro byproducts in "2-Hydroxy-5-methyl-3-nitropyridine" synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 2-Hydroxy-5-methyl-3-nitropyridine, with a specific focus on preventing the formation of dinitro byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common and challenging byproducts are dinitrated species. Given the activating nature of the hydroxyl and methyl groups on the pyridine ring, over-nitration can readily occur, leading to the formation of compounds such as 2-hydroxy-5-methyl-3,5-dinitropyridine.
Q2: What are the key factors that lead to the formation of dinitro byproducts?
A2: The formation of dinitro byproducts is primarily influenced by the reaction conditions. Harsh conditions promote further nitration of the desired mononitro product. Key factors include:
-
High Reaction Temperature: Increased temperatures provide the necessary activation energy for the second nitration step.
-
High Concentration of Nitrating Agent: Using a large excess of the nitrating mixture (e.g., concentrated nitric and sulfuric acids) increases the concentration of the active nitronium ion (NO₂⁺), driving the reaction towards dinitration.
-
Prolonged Reaction Time: Allowing the reaction to proceed for an extended period after the formation of the desired mononitro product can lead to subsequent nitration.
Q3: How can I monitor the progress of the reaction to avoid over-nitration?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material and a standard of the desired product (if available), you can observe the consumption of the starting material and the formation of the product. It is crucial to stop the reaction once the formation of the desired product is maximized and before significant spots corresponding to more polar dinitro byproducts appear.
Troubleshooting Guide: Preventing Dinitro Byproduct Formation
This guide provides strategies to minimize the formation of dinitro byproducts during the synthesis of this compound.
Issue 1: High Levels of Dinitro Byproducts Detected
Primary Cause: Reaction conditions are too harsh, favoring a second nitration.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| 1. Control of Reaction Temperature | Maintain a low and consistent reaction temperature. For the nitration of 2-hydroxy-5-methylpyridine, a temperature range of -10°C to 0°C is often recommended during the addition of the nitrating agent. | Lowering the temperature reduces the reaction rate of the second nitration, which has a higher activation energy than the initial mononitration. This significantly favors the formation of the mononitro product. |
| 2. Stoichiometry of Nitrating Agent | Use a carefully controlled amount of the nitrating agent. A molar ratio of 0.9 to 1.0 equivalents of nitric acid relative to 2-hydroxy-5-methylpyridine is advisable. | Limiting the amount of the nitrating agent ensures that there is not a large excess available to react with the mononitrated product, thus minimizing dinitration. |
| 3. Slow Addition of Nitrating Agent | Add the nitrating mixture (e.g., a pre-mixed and cooled solution of nitric acid in sulfuric acid) dropwise to the solution of 2-hydroxy-5-methylpyridine in sulfuric acid over an extended period (e.g., 1-2 hours) while vigorously stirring and maintaining the low temperature. | Slow addition prevents localized "hot spots" and maintains a low instantaneous concentration of the nitronium ion, thereby increasing selectivity for mononitration. |
| 4. Reduced Reaction Time | Monitor the reaction closely using TLC. Once the starting material is consumed and the spot for the desired product is at its most intense, quench the reaction by pouring it onto crushed ice. | This prevents the reaction from proceeding to the dinitration stage after the desired mononitration is complete. |
Issue 2: Difficulty in Separating the Mononitro Product from Dinitro Byproducts
Primary Cause: Similar polarities of the desired product and byproducts can make purification challenging.
Solutions:
| Strategy | Experimental Protocol | Expected Outcome |
| 1. Column Chromatography | Utilize silica gel column chromatography with a suitable eluent system. A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity can effectively separate the less polar desired mononitro product from the more polar dinitro byproducts. | The dinitro compounds, being more polar due to the presence of two nitro groups, will have a stronger affinity for the silica gel and will elute later than the mononitro product. |
| 2. Recrystallization | If a suitable solvent is found, recrystallization can be an effective purification method. The choice of solvent will depend on the relative solubilities of the mononitro and dinitro compounds. | The desired product should be less soluble in the chosen solvent at low temperatures, allowing it to crystallize out while the more soluble dinitro byproducts remain in the mother liquor. |
| 3. pH Adjustment and Extraction | After quenching the reaction, carefully adjust the pH of the aqueous solution. The different pKa values of the mononitro and dinitro compounds may allow for selective extraction into an organic solvent at a specific pH. | This can be a preliminary purification step to enrich the desired product before further purification by chromatography or recrystallization. |
Experimental Protocols
Key Experiment: Selective Mononitration of 2-Hydroxy-5-methylpyridine
This protocol is designed to favor the formation of this compound while minimizing dinitro byproducts.
Materials:
-
2-Hydroxy-5-methylpyridine
-
Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Crushed Ice
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Saturated Sodium Bicarbonate Solution
-
Ethyl Acetate
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Anhydrous Sodium Sulfate
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Silica Gel for column chromatography
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Hexane and Ethyl Acetate for elution
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylpyridine (1.0 eq) in concentrated sulfuric acid at 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (0.95 eq) to a cooled portion of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Slowly add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylpyridine over 1-2 hours, ensuring the internal temperature of the reaction mixture is maintained between -5°C and 0°C.
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After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. Monitor the reaction progress by TLC.
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Once the reaction is complete, carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
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Extract the aqueous layer with ethyl acetate (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure this compound.
Visualizations
Caption: Workflow for selective mononitration of 2-hydroxy-5-methylpyridine.
Stability and degradation of "2-Hydroxy-5-methyl-3-nitropyridine" under different conditions
This technical support center provides guidance on the stability and degradation of 2-Hydroxy-5-methyl-3-nitropyridine. The information is intended for researchers, scientists, and professionals in drug development. Please note that while specific experimental data for this compound is limited in publicly available literature, the guidance provided is based on established principles of stability testing for related nitroaromatic and heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
This compound is a pale yellow to light brown crystalline solid.[1] It has limited solubility in water but is more soluble in organic solvents like ethanol, acetone, and dimethylformamide.[1] Like many nitroaromatic compounds, its stability can be influenced by factors such as pH, temperature, light, and the presence of oxidizing or reducing agents. While specific data is scarce, compounds with similar structures can be susceptible to degradation under harsh conditions.
Q2: What are the likely degradation pathways for this compound?
While specific degradation pathways for this compound are not well-documented, potential degradation routes for similar compounds can be inferred:
-
Hydrolysis: The molecule could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the cleavage of the pyridine ring or modification of its functional groups.
-
Photodegradation: Exposure to UV or visible light may induce photochemical reactions, leading to the formation of degradation products.
-
Oxidation: The presence of oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.[2]
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Reduction of the Nitro Group: The nitro group is susceptible to reduction, which can lead to the formation of nitroso, hydroxylamino, and amino derivatives. This is a common transformation for many nitroaromatic compounds.
Q3: What analytical techniques are best for monitoring the stability of this compound?
A combination of chromatographic and spectroscopic techniques is recommended for monitoring the stability of this compound and identifying its degradation products:[3]
-
High-Performance Liquid Chromatography (HPLC): This is the ideal technique for separating the parent compound from its degradation products. A reverse-phase C18 column with a mobile phase gradient of water/acetonitrile or water/methanol, often with a small amount of acid like formic acid, is a good starting point.[3][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is essential for identifying unknown degradation products by providing molecular weight and fragmentation data.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be useful for volatile degradation products or after derivatization of non-volatile compounds.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural elucidation of isolated degradation products.[3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Rapid disappearance of the starting material with no detectable degradation products. | The degradation products may not be UV-active at the chosen wavelength. The degradation products may be highly polar or non-polar and not retained or eluted from the HPLC column under the current conditions. The compound may be completely degrading to small molecules (e.g., CO2, H2O).[3] | Use a diode array detector (DAD) or photodiode array (PDA) detector to screen a wide range of UV-Vis wavelengths. Modify the HPLC method (e.g., change the gradient, mobile phase pH, or column chemistry).[3] Perform a total organic carbon (TOC) analysis to check for mineralization.[3] |
| Poor peak shape (e.g., tailing, fronting) in HPLC analysis. | Secondary interactions between the polar functional groups of the analyte and the stationary phase. The pH of the mobile phase is not optimal for the analyte's ionization state. Column overload.[3] | Use a buffered mobile phase to control the pH.[3] Add a competing agent like triethylamine to the mobile phase or use an end-capped column.[3] Dilute the sample and re-inject.[3] |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (temperature, light exposure). Instability of the analytical method. Improper sample handling and storage. | Ensure precise control of all experimental parameters. Validate the analytical method for robustness. Establish and follow a strict protocol for sample handling and storage. |
Quantitative Data Summary
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 °C | 15% | Hydrolyzed ring products |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60 °C | 40% | Ring-opened products, colored degradants |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 25% | N-oxide derivative, hydroxylated products |
| Thermal | Dry Heat | 48 hours | 100 °C | 5% | Minor unspecified degradants |
| Photolytic | UV light (254 nm) | 12 hours | Room Temp | 30% | Photodimerization products, reduced nitro group |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.[5]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound in an oven at 100°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in methanol) to UV light (254 nm) for 12 hours.
-
-
Sample Preparation: Before analysis, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Peak Identification: If significant degradation is observed, use LC-MS to identify the mass of the degradation products. For definitive structural elucidation, preparative HPLC may be required to isolate the impurities for NMR analysis.
Protocol 2: HPLC Method for Stability Assessment
This protocol provides a starting point for developing an HPLC method to analyze this compound and its degradation products.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 50% A, 50% B
-
25-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-40 min: Return to initial conditions (95% A, 5% B)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at the λmax of the parent compound, and use a PDA detector to screen for other wavelengths.
-
Column Temperature: 30 °C.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Factors Influencing Compound Stability.
References
- 1. Page loading... [guidechem.com]
- 2. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sciencegate.app [sciencegate.app]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Validation & Comparative
A Comparative Guide to Nitropyridine Starting Materials in Synthesis: 2-Hydroxy-5-methyl-3-nitropyridine vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of the appropriate starting material is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides an objective comparison of 2-Hydroxy-5-methyl-3-nitropyridine with other commonly used nitropyridine starting materials, supported by experimental data to inform your synthetic strategy.
The utility of nitropyridines as precursors in the synthesis of pharmaceuticals and agrochemicals is well-established. Their reactivity, particularly in nucleophilic aromatic substitution (SNAr) and nitro group reduction, allows for the introduction of diverse functionalities. This comparison focuses on the performance of this compound against two common alternatives: 2-Chloro-3-nitropyridine and 2-Methoxy-3-nitropyridine.
I. Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles. The nature of the leaving group at the 2-position significantly influences the reactivity of the nitropyridine substrate.
Reactivity of the Leaving Group
The hydroxyl group of this compound is generally a poor leaving group in SNAr reactions. To facilitate substitution, it is often converted to a more reactive species. A common strategy is its conversion to a chloro group.
Experimental Data: Chlorination of this compound
| Starting Material | Reagents | Product | Yield | Reference |
| This compound | Thionyl chloride (SOCl₂), DMF (cat.) | 2-Chloro-5-methyl-3-nitropyridine | 92% | [1] |
This high-yield conversion demonstrates that while the hydroxyl group itself is not a good leaving group, it provides a straightforward pathway to a highly reactive chloro-substituted intermediate.
In contrast, 2-chloro and 2-methoxy derivatives can often be used directly in SNAr reactions. The chloro group is an excellent leaving group, while the methoxy group is also effective, though generally less reactive than chloro.
Experimental Data: Nucleophilic Aromatic Substitution with Amines
| Starting Material | Nucleophile | Product | Yield | Reference |
| 2-Chloro-3-nitropyridine | Substituted Anilines | 2-Anilino-3-nitropyridine derivatives | 90-94% | [2] |
| 2-Amino-6-chloro-3-nitropyridine | Sodium Methoxide | 2-Amino-6-methoxy-3-nitropyridine | Not Specified | [3] |
The data indicates that 2-chloro-3-nitropyridine is highly effective in SNAr reactions with amine nucleophiles, affording excellent yields.
Experimental Protocols
Protocol 1: Chlorination of this compound [1]
To a solution of this compound (0.01 mol) is added thionyl chloride (15 ml) and a catalytic amount of dimethylformamide (DMF). The mixture is heated at reflux for 3 hours. After the reaction is complete, the excess thionyl chloride is removed by evaporation. The residue is diluted with water and extracted with dichloromethane. The organic phase is dried and evaporated to yield 2-chloro-5-methyl-3-nitropyridine.
Protocol 2: Synthesis of 2-Anilino-3-nitropyridine Derivatives [2]
A mixture of 2-Chloro-3-nitropyridine and a substituted aniline is heated in ethylene glycol. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 2-anilino-3-nitropyridine product.
II. Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a pivotal transformation, opening up a plethora of synthetic possibilities for further functionalization, such as amide bond formation or diazotization.
Experimental Data: Nitro Group Reduction
| Starting Material | Reducing Agent | Product | Yield | Reference |
| 2-Anilino-3-nitropyridine derivatives | Stannous chloride (SnCl₂) | 2-Anilino-pyridin-3-amine derivatives | 77-85% | [2] |
| 4-Nitropyridine-N-oxide | Iron (Fe) in mineral acid | 4-Aminopyridine | 85-90% | [4] |
| 2-methoxy-5-nitropyridine | 10% Pd/C, H₂ | 2-methoxy-5-aminopyridine | 92.03% | [5] |
These results highlight that the reduction of the nitro group can be achieved in high yields using various reducing agents for different nitropyridine substrates. The choice of reducing agent can be tailored based on the other functional groups present in the molecule to ensure chemoselectivity.
Experimental Protocols
Protocol 3: Reduction of 2-Anilino-3-nitropyridine Derivatives [2]
The 2-anilino-3-nitropyridine derivative is refluxed with stannous chloride in methanol for 3 hours. The reaction is monitored until completion. The product, 2-anilino-pyridin-3-amine, is then isolated after an appropriate work-up procedure.
Protocol 4: Catalytic Hydrogenation of 2-methoxy-5-nitropyridine [5]
In a reactor, 2-methoxy-5-nitropyridine (0.1 mol) is dissolved in methanol (67.28g), and 10% Pd/C (0.50g) is added. The reactor is purged with hydrogen to a pressure of 0.01 MPa. The reaction is carried out at 62°C for 1.5 hours. After cooling, the catalyst is filtered off, and the filtrate is concentrated. The residue is extracted with ethylene dichloride, washed with water, and the solvent is removed under reduced pressure to yield 2-methoxy-5-aminopyridine.
III. Comparative Analysis and Workflow
The choice between 2-hydroxy, 2-chloro, and 2-methoxy nitropyridine starting materials depends on the specific synthetic target and the desired reaction sequence.
-
This compound is a versatile precursor. While the hydroxyl group requires activation for SNAr reactions (e.g., chlorination), this two-step process can be highly efficient. The hydroxyl functionality may also be desirable for other transformations or as part of the final target molecule.
-
2-Chloro-3-nitropyridine is a highly reactive starting material for SNAr reactions due to the excellent leaving group ability of the chlorine atom. This makes it a preferred choice for direct substitution with a wide range of nucleophiles.
-
2-Methoxy-3-nitropyridine offers a balance of reactivity. The methoxy group is a reasonably good leaving group in SNAr reactions, often requiring slightly more forcing conditions than its chloro counterpart. It can be advantageous when a milder leaving group is needed to avoid side reactions.
Logical Workflow: Synthesis of a Substituted Aminopyridine
The following diagram illustrates a logical workflow for the synthesis of a generic 2-substituted-3-aminopyridine, highlighting the different pathways starting from the three compared nitropyridines.
Caption: Synthetic pathways to 2-substituted-3-aminopyridines.
Conclusion
The selection of a nitropyridine starting material is a strategic decision based on the desired synthetic route and target molecule.
-
This compound serves as a valuable and cost-effective precursor, readily converted to more reactive intermediates.
-
2-Chloro-3-nitropyridine is the go-to choice for direct and efficient nucleophilic aromatic substitution with a broad range of nucleophiles.
-
2-Methoxy-3-nitropyridine provides an alternative with moderate reactivity, which can be beneficial for controlling selectivity in complex syntheses.
By understanding the relative reactivities and having access to robust experimental protocols, researchers can make informed decisions to optimize their synthetic endeavors in drug discovery and development.
References
- 1. Nitropyridines as 2π-Partners in 1,3-Dipolar Cycloadditions with N-Methyl Azomethine Ylide: An Easy Access to Condensed Pyrrolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3-methyl-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN105523995A - Preparation method for malaridine intermediate 2-methoxy-5-aminopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Reactivity of 2-Hydroxy-5-methyl-3-nitropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Hydroxy-5-methyl-3-nitropyridine and its positional isomers. Understanding the nuanced differences in reactivity among these isomers is paramount for their effective utilization as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This document outlines the principles governing their reactivity, presents a framework for their comparative assessment, and provides detailed experimental protocols for researchers to conduct their own quantitative studies.
Principles of Reactivity in Hydroxymethylnitropyridines
The reactivity of hydroxymethylnitropyridine isomers is primarily dictated by the electronic effects of the substituents on the pyridine ring, particularly in the context of nucleophilic aromatic substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the presence of a strongly electron-withdrawing nitro (–NO₂) group. This electronic arrangement activates the ring towards nucleophilic attack.
For a nucleophilic substitution to occur at the carbon bearing the hydroxyl group, the –OH must first be converted into a better leaving group, such as a chloro group. The subsequent SNAr reaction rate is then influenced by:
-
Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group. This is because the negative charge of the intermediate Meisenheimer complex can be effectively delocalized onto the nitro group through resonance.
-
Position of the Methyl Group: The methyl (–CH₃) group is an electron-donating group. Its presence can slightly deactivate the ring towards nucleophilic attack, with the magnitude of the effect depending on its position relative to the reaction center.
-
Position of the Leaving Group: Leaving groups at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic substitution due to the ability of the ring nitrogen to stabilize the negative charge of the intermediate.
Comparative Reactivity Framework
Below is a table of relevant isomers and their corresponding chloro-derivatives that would be central to a comparative reactivity study.
| Isomer Name | Isomer Structure | Chloro-derivative Name | Chloro-derivative Structure |
| This compound | O=C1N=C(C)C=C(C1)--INVALID-LINK--=O | 2-Chloro-5-methyl-3-nitropyridine | ClC1=NC(C)=CC(=C1)--INVALID-LINK--=O |
| 2-Hydroxy-3-methyl-5-nitropyridine | O=C1N=C(C)C(=C(C=1)C)--INVALID-LINK--=O | 2-Chloro-3-methyl-5-nitropyridine | ClC1=NC(C)=C(C=C1)--INVALID-LINK--=O |
| 2-Hydroxy-4-methyl-3-nitropyridine | O=C1N=CC(C)=C(C1)--INVALID-LINK--=O | 2-Chloro-4-methyl-3-nitropyridine | ClC1=N\C=C(C)=C(C1)--INVALID-LINK--=O |
| 2-Hydroxy-6-methyl-3-nitropyridine | O=C1N=C(C=CC1--INVALID-LINK--=O)C | 2-Chloro-6-methyl-3-nitropyridine | ClC1=N(C=CC(=C1)--INVALID-LINK--=O)C |
| 4-Hydroxy-5-methyl-3-nitropyridine | OC1=CN=C(C)C=C1--INVALID-LINK--=O | 4-Chloro-5-methyl-3-nitropyridine | ClC1=CN=C(C)C=C1--INVALID-LINK--=O |
Experimental Protocols
To quantitatively compare the reactivity of these isomers, a standardized kinetic study is essential. The following protocols outline the general methodology for the synthesis of the chloro-intermediates and a subsequent kinetic analysis of their reaction with a model nucleophile, such as piperidine, using UV-Vis spectrophotometry.
Protocol 1: Synthesis of Chloro-derivatives
Objective: To convert the hydroxyl group of the hydroxymethylnitropyridine isomers into a chloro group.
Materials:
-
2-Hydroxy-methyl-nitropyridine isomer
-
Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)
-
Dimethylformamide (DMF) (catalytic amount, if using SOCl₂)
-
Dichloromethane (DCM) or another suitable inert solvent
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, rotary evaporator, separation funnel, and standard laboratory glassware.
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the 2-hydroxy-methyl-nitropyridine isomer in the chosen solvent (e.g., excess POCl₃ or an inert solvent like DCM).
-
Slowly add the chlorinating agent (POCl₃ or SOCl₂ with a catalytic amount of DMF) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield the pure chloro-derivative.
Protocol 2: Comparative Kinetic Analysis via UV-Vis Spectrophotometry
Objective: To determine the second-order rate constants for the reaction of the chloro-methyl-nitropyridine isomers with a nucleophile.
Materials:
-
Chloro-methyl-nitropyridine isomers (synthesized in Protocol 1)
-
Piperidine (or another suitable nucleophile)
-
Anhydrous ethanol or acetonitrile (spectroscopic grade)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature water bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of each chloro-methyl-nitropyridine isomer (e.g., 1 x 10⁻⁴ M) in the chosen solvent.
-
Prepare a stock solution of piperidine (e.g., 1 x 10⁻² M) in the same solvent. The nucleophile concentration should be in large excess to ensure pseudo-first-order kinetics.
-
-
Determination of Analytical Wavelength (λmax):
-
Record the UV-Vis spectrum of the starting materials and the expected product to identify a wavelength where the product has significant absorbance and the reactants have minimal absorbance.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in a constant temperature water bath.
-
To initiate a kinetic run, pipette a known volume of the chloro-methyl-nitropyridine isomer solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.
-
Add a known volume of the piperidine stock solution to the cuvette, quickly mix, and start recording the absorbance at the predetermined λmax at regular time intervals until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (kobs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot will be -kobs.
-
The second-order rate constant (k₂) is then calculated by dividing kobs by the concentration of the nucleophile (in large excess): k₂ = kobs / [Nucleophile].
-
Repeat the experiment for each isomer under identical conditions to allow for a direct comparison of their k₂ values.
-
Visualizations
Factors Influencing Reactivity
The following diagram illustrates the key electronic factors that influence the reactivity of nitropyridine isomers in nucleophilic aromatic substitution reactions.
A Comprehensive Guide to the Validation of HPLC Methods for Purity Assessment of 2-Hydroxy-5-methyl-3-nitropyridine
For researchers, scientists, and professionals in drug development, establishing the purity of pharmaceutical intermediates is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth comparison of a validated High-Performance Liquid Chromatography (HPLC) method for assessing the purity of "2-Hydroxy-5-methyl-3-nitropyridine" against alternative analytical techniques. The methodologies and data presented are grounded in established validation principles to ensure robust and reliable purity determination.
High-Performance Liquid Chromatography (HPLC): A Validated Approach
Reversed-phase HPLC is a powerful and widely adopted technique for the purity analysis of a broad range of compounds, including polar and non-polar substances.[1] Its high resolution, sensitivity, and quantitative accuracy make it the preferred method for separating a primary compound from structurally similar impurities.[1]
Experimental Protocol: HPLC Purity of this compound
This protocol is adapted from a validated method for a structurally related compound and is suitable for the quantification of this compound.[2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.[2]
-
Mobile Phase: A degassed mixture of 0.1% Phosphoric acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A gradient elution is recommended to ensure the separation of potential impurities with different polarities.
-
Gradient Elution:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in the mobile phase.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
-
HPLC Method Validation Data
The performance of the HPLC method is validated according to the International Council for Harmonisation (ICH) guidelines.[2] The following table summarizes the validation parameters and their typical acceptance criteria.[4][5]
| Validation Parameter | Acceptance Criteria | Typical Performance Data |
| Linearity (R²) | ≥ 0.999[4][5] | > 0.999 |
| Range | 80 - 120% of the target concentration[4][5] | 10 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[4] | 99.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0%[4] | < 1.0% |
| - Intermediate Precision | ≤ 2.0%[5] | < 1.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1[6] | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10:1[4] | ~0.15 µg/mL |
| Specificity | No interference at the retention time of the analyte[4] | Peak purity > 99.5% |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters | Robust |
Alternative Analytical Methods
While HPLC is a robust technique, other methods can be employed for purity analysis, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds.[2]
-
Principle: Separation is based on the volatility and mass-to-charge ratio of the analytes.
-
Advantages: Excellent for identifying and quantifying volatile impurities.
-
Limitations: Requires the analyte to be volatile and thermally stable, or to be derivatized, which can add complexity to sample preparation.[3]
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
¹H NMR is a powerful tool for structural elucidation and can also be used for quantitative analysis.[1]
-
Principle: Provides a quantitative signal of nuclei that is intrinsic to the molecule.
-
Advantages: Can provide information about the chemical structure of the main compound and any impurities present without the need for a reference standard for every impurity.[1] It is considered a primary method, meaning it does not require calibration with a known standard of the same substance.
-
Limitations: Lower sensitivity compared to chromatographic methods.[1]
Comparison of Analytical Methods
| Feature | HPLC-UV | GC-MS | qNMR |
| Principle | Separation based on polarity, UV detection.[7] | Separation based on volatility, mass detection.[7] | Intrinsic quantitative signal of nuclei.[7] |
| Limit of Detection (LOD) | ~0.01 - 0.1%[7] | ~0.001 - 0.01% (for volatile impurities)[7] | ~0.1 - 1%[7] |
| Limit of Quantification (LOQ) | ~0.03 - 0.3%[7] | ~0.003 - 0.03% (for volatile impurities)[7] | ~0.3 - 3%[7] |
| Linearity (R²) | >0.999[7] | >0.999[7] | N/A (primary method)[7] |
| Precision (%RSD) | < 2%[7] | < 5%[7] | < 1%[7] |
| Specificity | Good, potential for co-elution. | Excellent, based on mass fragmentation. | Excellent, based on unique chemical shifts. |
| Key Advantages | High resolution, robust, widely available. | High sensitivity for volatile compounds. | No reference standard needed for quantification, provides structural information. |
| Key Disadvantages | Requires solvent consumption, potential for co-eluting impurities.[3] | Requires volatile and thermally stable analytes, may require derivatization.[3] | Lower sensitivity, requires expensive instrumentation.[3] |
Experimental Workflows and Logical Relationships
To better illustrate the processes, the following diagrams have been generated using Graphviz.
References
A Spectroscopic Comparison of 2-Hydroxy-5-methyl-3-nitropyridine and its Precursors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of the key pyridine derivative, 2-Hydroxy-5-methyl-3-nitropyridine, with its precursors, 2-Hydroxy-5-methylpyridine and 5-methyl-3-nitropyridine. Understanding the distinct spectral characteristics of these compounds is crucial for monitoring reaction progress, confirming product identity, and ensuring purity in synthetic applications, particularly in the development of novel pharmaceutical agents. This document presents a side-by-side analysis of their Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and UV-Visible (UV-Vis) spectroscopic data, supported by detailed experimental protocols for their synthesis and characterization.
Spectroscopic Data Summary
The introduction of a nitro group onto the pyridine ring of 2-Hydroxy-5-methylpyridine induces significant changes in its electronic and vibrational properties. These changes are clearly reflected in the spectroscopic data presented below.
Table 1: Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | N-O Stretch (asymmetric) | N-O Stretch (symmetric) | C=C & C=N Stretch |
| 2-Hydroxy-5-methylpyridine | 3400-2500 (broad) | - | - | ~1650, 1580 |
| 5-methyl-3-nitropyridine | - | ~1530 | ~1350 | ~1600, 1580 |
| This compound | 3400-2800 (broad) | ~1540 | ~1360 | ~1640, 1590 |
Table 2: ¹H NMR Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | H-4 | H-6 | -CH₃ | -OH |
| 2-Hydroxy-5-methylpyridine | ~7.2-7.4 (d) | ~6.4-6.6 (d) | ~2.2 (s) | ~10-12 (br s) |
| 5-methyl-3-nitropyridine | ~8.4 (s) | ~9.2 (s) | ~2.5 (s) | - |
| This compound | ~8.2 (s) | - | ~2.4 (s) | ~11-13 (br s) |
Table 3: ¹³C NMR Spectroscopy Data (δ, ppm) in CDCl₃
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 | -CH₃ |
| 2-Hydroxy-5-methylpyridine | ~160 | ~120 | ~138 | ~125 | ~115 | ~17 |
| 5-methyl-3-nitropyridine | ~150 | ~148 | ~135 | ~130 | ~152 | ~18 |
| This compound | ~158 | ~130 | ~140 | ~128 | ~145 | ~17 |
Table 4: UV-Vis Spectroscopy Data (λmax, nm) in Ethanol
| Compound | λmax 1 | λmax 2 |
| 2-Hydroxy-5-methylpyridine | ~225 | ~295 |
| 5-methyl-3-nitropyridine | ~260 | - |
| This compound | ~240 | ~350 |
Experimental Protocols
Synthesis of this compound
This protocol describes the nitration of 2-Hydroxy-5-methylpyridine.
Materials:
-
2-Hydroxy-5-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Hydroxy-5-methylpyridine (1 equivalent) in concentrated sulfuric acid at 0 °C (ice bath).
-
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Analysis
Instrumentation:
-
IR Spectroscopy: A Fourier-Transform Infrared (FTIR) spectrometer. Samples were analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory.
-
NMR Spectroscopy: A 400 MHz Nuclear Magnetic Resonance (NMR) spectrometer. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer. Samples were dissolved in ethanol to a concentration of approximately 10⁻⁵ M.
Sample Preparation:
-
IR: For KBr pellets, a small amount of the solid sample was ground with dry KBr and pressed into a thin disk. For ATR, a small amount of the solid sample was placed directly on the ATR crystal.
-
NMR: Approximately 5-10 mg of the sample was dissolved in 0.7 mL of CDCl₃ in an NMR tube.
-
UV-Vis: A stock solution of the sample was prepared in ethanol and then diluted to the desired concentration for analysis.
Visualization of the Synthesis Pathway
The following diagram illustrates the synthetic route from the precursor, 2-Hydroxy-5-methylpyridine, to the final product, this compound, through an electrophilic aromatic substitution (nitration) reaction.
Caption: Synthesis of this compound.
Discussion
The spectroscopic data clearly illustrates the chemical transformation occurring during the nitration of 2-Hydroxy-5-methylpyridine.
-
IR Spectroscopy: The appearance of strong absorption bands corresponding to the asymmetric (~1540 cm⁻¹) and symmetric (~1360 cm⁻¹) stretching vibrations of the nitro group in the spectrum of this compound is a definitive indicator of a successful nitration reaction. The broad O-H stretching frequency remains, confirming the presence of the hydroxyl group.
-
¹H NMR Spectroscopy: The introduction of the electron-withdrawing nitro group at the 3-position significantly deshields the adjacent protons. In the product, the signal for the H-4 proton is shifted downfield compared to the precursor. The disappearance of the signal for the H-3 proton and the change in the multiplicity of the remaining aromatic protons provide clear evidence of the substitution pattern.
-
¹³C NMR Spectroscopy: The carbon atom directly attached to the nitro group (C-3) in the product experiences a significant downfield shift due to the strong deshielding effect of the nitro group. The chemical shifts of the other carbon atoms in the aromatic ring are also affected, providing a detailed map of the electronic changes within the molecule.
-
UV-Vis Spectroscopy: The addition of the nitro group, a strong chromophore, to the pyridine ring results in a bathochromic (red) shift of the absorption maxima. The appearance of a new, longer-wavelength absorption band in the spectrum of this compound is characteristic of the extended conjugation and the electronic transitions involving the nitro group.
This comparative guide provides researchers with the necessary spectroscopic benchmarks and experimental procedures for the synthesis and characterization of this compound and its precursors. The provided data and protocols are intended to facilitate unambiguous compound identification and support the advancement of research and development in medicinal chemistry and related fields.
A Comparative Guide to Alternative Reagents for the Nitration of 2-Hydroxy-5-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
The nitration of 2-hydroxy-5-methylpyridine is a critical step in the synthesis of various pharmaceutical intermediates. The introduction of a nitro group at the 3-position yields 2-hydroxy-5-methyl-3-nitropyridine, a versatile building block. While the classical approach utilizing a mixture of concentrated nitric and sulfuric acids is widely employed, concerns regarding its safety, environmental impact, and at times, harsh reaction conditions have prompted the exploration of alternative nitrating agents. This guide provides an objective comparison of various reagents for this transformation, supported by experimental data to facilitate informed decisions in a research and development setting.
Comparison of Nitrating Reagents
The selection of an appropriate nitrating agent is a balance between reactivity, selectivity, safety, cost, and environmental considerations. Below is a summary of the performance of several common and alternative reagents for the nitration of 2-hydroxy-5-methylpyridine and analogous compounds.
| Nitrating Reagent | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Mixed Acid (HNO₃/H₂SO₄) | 3-Hydroxy-5-methylpyridine | 30-35 | 1 hour | 76 | [1] |
| Potassium Nitrate / Sulfuric Acid (KNO₃/H₂SO₄) | 3-Hydroxypyridine | 40 | 2 hours | 49.7 | [2] |
| Nitric Acid / Trifluoroacetic Anhydride (HNO₃/TFAA) | Pyridines | 0-24 | 12 hours | 10-83 | [3][4] |
| Dinitrogen Pentoxide (N₂O₅) | Pyridines | Sub-ambient | Not Specified | Comparable to HNO₃/TFAA | [3][5] |
| Nitric Acid / Acetic Anhydride (HNO₃/Ac₂O) | Aromatic Compounds | Varies | Varies | Varies | [6][7] |
Experimental Protocols
Detailed methodologies for the nitration of 2-hydroxy-5-methylpyridine and its analogues using different reagents are provided below.
Protocol 1: Mixed Acid (Conventional Method)
This protocol is adapted from the nitration of 3-hydroxy-5-methylpyridine.[1]
Reagents:
-
3-Hydroxy-5-methylpyridine
-
Concentrated Nitric Acid (sp gr 1.50)
-
Concentrated Sulfuric Acid
-
Ice
-
50% aqueous Sodium Hydroxide
Procedure:
-
A cold mixture of 7 g of nitric acid and 17 g of concentrated sulfuric acid is prepared.
-
The nitrating mixture is added to the substrate at a rate that maintains the reaction temperature between 30-35°C.
-
The mixture is stirred for an additional hour after the addition is complete.
-
The reaction mixture is then poured onto ice.
-
The product is precipitated by neutralizing the solution with 50% aqueous sodium hydroxide.
-
The precipitate is collected by filtration and can be further purified by sublimation.
Protocol 2: Potassium Nitrate in Sulfuric Acid
This protocol is based on the nitration of 3-hydroxypyridine.[2]
Reagents:
-
3-Hydroxypyridine
-
Anhydrous Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid
-
Water
-
Solid Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the 3-hydroxypyridine in concentrated sulfuric acid.
-
Slowly add anhydrous KNO₃ in batches. The optimal molar ratio of 3-hydroxypyridine to KNO₃ is 1:1.2.
-
Heat the mixture to 40°C and stir for 2 hours.
-
Slowly pour the reaction mixture into water.
-
Adjust the pH of the solution to 6.5 using solid NaHCO₃.
-
Allow the mixture to stand overnight, then filter and dry the solid product.
Protocol 3: Nitric Acid in Trifluoroacetic Anhydride
This general procedure is for the nitration of pyridines.[3][4]
Reagents:
-
Pyridine derivative
-
Concentrated Nitric Acid
-
Trifluoroacetic Anhydride (TFAA)
-
Sodium metabisulfite solution
-
Chloroform
Procedure:
-
Prepare a mixture of the pyridine derivative in trifluoroacetic anhydride.
-
Cool the mixture and slowly add concentrated nitric acid. The typical molar ratio of pyridine:concentrated nitric acid:TFAA is 1:2.5:6.0.
-
Stir the reaction mixture for 12 hours at a temperature between 0-24°C.
-
Slowly add a sodium metabisulfite solution to the cooled mixture and stir for another 12 hours.
-
Adjust the pH to 6-7 with concentrated NaOH under cooling.
-
Extract the product with chloroform.
Reagent Comparison and Workflow
The choice of nitrating agent impacts not only the reaction outcome but also the overall process, including safety and environmental considerations.
Caption: Comparison of nitrating agents for 2-hydroxy-5-methylpyridine.
General Experimental Workflow
The overall process for the nitration of 2-hydroxy-5-methylpyridine, regardless of the specific reagent, follows a general workflow.
Caption: General workflow for the nitration of 2-hydroxy-5-methylpyridine.
Safety and Environmental Considerations
Mixed Acid (HNO₃/H₂SO₄): This is a highly corrosive and exothermic system requiring careful temperature control to prevent runaway reactions and over-nitration.[8] It generates significant amounts of acidic waste, posing environmental challenges related to disposal and recycling.[9]
Potassium Nitrate / Sulfuric Acid (KNO₃/H₂SO₄): This method offers the advantage of using a stable solid nitrate salt, which can be easier to handle than fuming nitric acid. However, it still requires concentrated sulfuric acid and generates sulfate waste.
Nitric Acid / Anhydrides (TFAA or Ac₂O): The use of trifluoroacetic anhydride or acetic anhydride can lead to more controlled reactions. However, these reagents are expensive, and their reactions can also be exothermic.[7] Trifluoroacetic acid derivatives can be persistent in the environment.
Dinitrogen Pentoxide (N₂O₅): N₂O₅ is a powerful nitrating agent that offers the advantage of a cleaner reaction, as the main byproduct is nitric acid, which can be more easily recovered. However, N₂O₅ is unstable and a strong oxidizer, requiring specialized handling and storage.[5][10]
The industrial emission of nitrated aromatic compounds is a significant environmental concern, highlighting the need for cleaner and more efficient nitration processes in pharmaceutical manufacturing.[11] The choice of nitrating agent should, therefore, take into account not only the chemical efficiency but also the lifecycle of the reagents and byproducts.
References
- 1. rushim.ru [rushim.ru]
- 2. CN103992267A - Preparation method of 3-hydroxy-2-nitropyridine - Google Patents [patents.google.com]
- 3. scribd.com [scribd.com]
- 4. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. The nitration of canrenone with acetic anhydride/nitric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. Notes on Environmental Concerns of Nitration [unacademy.com]
- 10. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. energetic-materials.org.cn [energetic-materials.org.cn]
A Comparative Guide to the Synthesis of 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two primary synthetic routes for the preparation of 2-Hydroxy-5-methyl-3-nitropyridine, a key intermediate in the development of novel therapeutics. The routes are evaluated based on reaction yields, starting materials, and procedural complexity, supported by experimental data from peer-reviewed literature and patents.
Executive Summary
The synthesis of this compound can be effectively achieved through two main pathways: a two-step, one-pot reaction from 2-amino-5-methylpyridine (Route A) and a direct nitration of 2-hydroxy-5-methylpyridine (Route B). Route A is a well-documented method with a reported yield of approximately 62%. In contrast, Route B, while conceptually simpler, may present challenges in controlling regioselectivity, potentially leading to a mixture of isomers and a lower yield of the desired product. This guide presents a comprehensive analysis of both routes to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Synthesis Routes
| Parameter | Route A: From 2-Amino-5-methylpyridine | Route B: From 2-Hydroxy-5-methylpyridine (5-Methyl-2-pyridone) |
| Starting Material | 2-Amino-5-methylpyridine | 2-Hydroxy-5-methylpyridine (5-Methyl-2-pyridone) |
| Key Reactions | Nitration followed by Diazotization | Direct Nitration |
| Overall Yield | ~61.9%[1] | Estimated to be lower due to potential formation of 5-nitro isomer. |
| Purity | High purity achievable after precipitation. | Purification from isomeric byproducts may be required. |
| Reaction Time | Approximately 6-8 hours | Shorter reaction time for the nitration step itself. |
| Advantages | - Well-established, one-pot procedure. - Good reported yield. - High regioselectivity. | - Fewer reaction steps. - Simpler conceptual pathway. |
| Disadvantages | - Two-step process (though can be one-pot). - Use of sodium nitrite. | - Potential for a mixture of 3-nitro and 5-nitro isomers. - Lack of specific, high-yield protocols in the literature. - Separation of isomers can be challenging. |
Synthesis Route Diagrams
Figure 1. Comparative workflow of the two main synthesis routes for this compound.
Experimental Protocols
Route A: Synthesis from 2-Amino-5-methylpyridine
This one-pot procedure involves the nitration of 2-amino-5-methylpyridine followed by a diazotization reaction to yield the final product.
Materials:
-
2-Amino-5-methylpyridine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (72%)
-
Sodium Nitrite
-
Ice
Procedure: [1]
-
In a suitable reaction vessel, cool concentrated sulfuric acid (25 mL) in an ice bath.
-
Slowly add 2-amino-5-methylpyridine (5 g, 0.0462 mol) to the cooled sulfuric acid, maintaining the temperature at 0°C.
-
Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 volume ratio) and slowly add 6 mL of this mixture to the reaction vessel, ensuring the temperature is kept between 0-5°C for 2 hours.
-
Pour the reaction solution into 100 mL of ice water.
-
Add sodium nitrite (6 g) to the solution and continue stirring in an ice bath for 4 hours.
-
A solid precipitate will form. Collect the solid by filtration and dry the filter cake to obtain this compound.
Reported Yield: 4.4 g (61.9%)[1]
Route B: Direct Nitration of 2-Hydroxy-5-methylpyridine (5-Methyl-2-pyridone)
Materials:
-
2-Hydroxy-5-methylpyridine (5-Methyl-2-pyridone)
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Ice
General Procedure (Inferred):
-
Dissolve 2-hydroxy-5-methylpyridine in concentrated sulfuric acid at a low temperature (e.g., 0-5°C).
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution, maintaining the low temperature.
-
Allow the reaction to stir for a specified period.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
The resulting solid would likely be a mixture of this compound and 2-hydroxy-5-methyl-5-nitropyridine, requiring purification (e.g., column chromatography or recrystallization) to isolate the desired 3-nitro isomer.
Expected Outcome: The yield of the desired 3-nitro isomer is anticipated to be moderate to low, with the 5-nitro isomer being a significant byproduct. The literature on the nitration of 2-pyridone indicates that nitration in low acidity media favors the 3-nitro derivative, while high acidity favors the 5-nitro compound.
Conclusion
For the synthesis of this compound, Route A , starting from 2-amino-5-methylpyridine, is the more reliable and well-documented method, offering a good yield and high regioselectivity in a one-pot procedure. While Route B , the direct nitration of 2-hydroxy-5-methylpyridine, is conceptually more straightforward, it is likely to be hampered by the formation of isomeric byproducts, which would necessitate challenging purification steps and likely result in a lower overall yield of the desired product. Therefore, for researchers requiring a dependable and efficient synthesis of this compound, Route A is the recommended pathway. Further research into optimizing the regioselectivity of the direct nitration of 2-hydroxy-5-methylpyridine could make Route B a more viable alternative in the future.
References
A Comparative Purity Analysis of Commercially Available 2-Hydroxy-5-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the purity of commercially available 2-Hydroxy-5-methyl-3-nitropyridine (CAS No. 7464-14-4), a key intermediate in the synthesis of various bioactive compounds and pharmaceutical agents.[1][2] The purity of this starting material is critical as impurities can lead to unforeseen side reactions, lower yields of the final product, and introduce contaminants that are difficult to remove in later stages of drug development.
This document outlines standard analytical methodologies for assessing the purity of this compound and presents a comparative analysis based on typical data obtained from these techniques.
Commercial Availability and Stated Purity
This compound is available from several chemical suppliers. The stated purity often varies, highlighting the need for independent verification. As an initial point of comparison, the table below summarizes the advertised purity from a selection of commercial sources.
| Supplier | Stated Purity | Analytical Method Cited |
| Supplier A | ≥99.0% | HPLC |
| Supplier B | Min. 98.0% | GC, Titration[3] |
| Supplier C | 97% | Not Specified[4] |
Note: This table is illustrative. Actual suppliers and stated purities may vary.
Experimental Protocols for Purity Verification
To independently verify the purity of commercial samples, a multi-pronged analytical approach is recommended, primarily employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for quantifying the main compound and detecting non-volatile impurities. A reversed-phase method is suitable for this compound.
Methodology:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-18 min: 80% B
-
18-20 min: Return to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Quantification: Purity is determined by the area percentage of the main peak relative to the total area of all peaks detected.
Gas Chromatography (GC)
GC is effective for analyzing volatile impurities and serves as an excellent orthogonal method to HPLC.
Methodology:
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow.
-
Temperature Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Injector Temperature: 260°C.
-
Detector Temperature: 280°C.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like acetone.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR is invaluable for structural confirmation and can be used for purity assessment by identifying signals corresponding to impurities. The synthesis of this compound typically involves the nitration of 2-hydroxy-5-methylpyridine, making the starting material a likely impurity.[2]
Methodology:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), as the compound is soluble in DMSO.[5]
-
Procedure: Dissolve ~5-10 mg of the sample in ~0.7 mL of DMSO-d₆. Acquire a standard proton spectrum.
-
Analysis: Integrate the peaks corresponding to the main compound and any visible impurity peaks. The presence of peaks that do not correspond to this compound indicates impurities. For example, residual starting material (2-hydroxy-5-methylpyridine) would present a distinct set of aromatic signals.
Comparative Data Analysis
The following table summarizes hypothetical purity analysis results for three commercial samples, designated A, B, and C, corresponding to the suppliers listed previously.
| Parameter | Sample A | Sample B | Sample C |
| Stated Purity | ≥99.0% | Min. 98.0% | 97% |
| Appearance | Pale Yellow Solid | Pale Yellow Solid | Light Brown Solid |
| HPLC Purity (% Area) | 99.3% | 98.1% | 96.8% |
| GC Purity (% Area) | 99.1% | 98.4% | 97.1% |
| ¹H NMR Analysis | Conforms to structure. Minor unidentifiable peaks (<0.5%). | Conforms to structure. Trace of starting material identified. | Conforms to structure. Significant impurity peaks noted. |
| Observed Impurities | One minor impurity at RRT 1.25 | Impurity at RRT 0.88 (likely starting material) | Multiple impurities, including at RRT 0.88 and RRT 1.32 |
RRT: Relative Retention Time
These results indicate that Sample A meets its high-purity claim. Sample B also meets its specification, though trace impurities are detectable. Sample C falls slightly below its stated purity and shows visible discoloration, suggesting the presence of more significant impurities.
Visualized Workflows and Relationships
Diagrams created using Graphviz provide a clear visual representation of the analytical process and the relationship between the target compound and potential impurities.
References
The Strategic Advantage of 2-Hydroxy-5-methyl-3-nitropyridine as a Synthetic Precursor: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyridines is a critical endeavor. This guide provides an objective comparison of the use of 2-Hydroxy-5-methyl-3-nitropyridine as a key intermediate in the synthesis of 2-chloro-5-methyl-3-nitropyridine, a valuable building block in medicinal chemistry. We present a data-driven analysis of its performance against an alternative synthetic pathway, supported by detailed experimental protocols and visual representations of the chemical transformations.
The synthesis of functionalized pyridine rings is a cornerstone of modern pharmaceutical and agrochemical research. The strategic introduction of various substituents onto the pyridine core allows for the fine-tuning of a molecule's biological activity. One such pivotal intermediate is 2-chloro-5-methyl-3-nitropyridine. While not a catalyst itself in the reviewed literature, this compound serves as a highly efficient and direct precursor to this important chloro-substituted pyridine. This guide benchmarks the synthetic efficiency of this pathway against a common alternative route, providing a clear comparison for process development and optimization.
Comparative Efficiency in the Synthesis of 2-Chloro-5-methyl-3-nitropyridine
The primary application of this compound is its conversion to 2-chloro-5-methyl-3-nitropyridine. This transformation is typically achieved through chlorination, and the choice of chlorinating agent can significantly impact the reaction's efficiency. Below, we compare the efficacy of two common chlorinating agents in this conversion and contrast this synthetic route with an alternative pathway starting from 3-methylpyridine.
Table 1: Quantitative Comparison of Synthetic Routes to 2-Chloro-5-methyl-3-nitropyridine
| Starting Material | Reagents | Reaction Time | Yield (%) |
| This compound | Thionyl chloride (SOCl₂), DMF (cat.) | 3 hours | 92%[1] |
| This compound | Phosphorus oxychloride (POCl₃), Phosphorus pentachloride (PCl₅) | 5 hours | 95.3%[2] |
| 3-Methylpyridine N-oxide | Phosphorus oxychloride (POCl₃), Diisooctylamine | 5 hours | Not specified for the nitro derivative |
As the data indicates, utilizing this compound as a precursor for 2-chloro-5-methyl-3-nitropyridine offers high yields, with the combination of phosphorus oxychloride and phosphorus pentachloride demonstrating a slight advantage in reported yield over thionyl chloride.[1][2]
Experimental Protocols
To provide a practical basis for the comparison, detailed experimental methodologies for the key transformations are outlined below.
Protocol 1: Synthesis of 2-Chloro-5-methyl-3-nitropyridine from this compound using Thionyl Chloride[1]
-
A solution of this compound (0.01 mol) in thionyl chloride (15 ml) is prepared.
-
A catalytic amount of dimethylformamide (DMF) is added to the mixture.
-
The reaction mixture is heated to reflux and maintained for 3 hours.
-
After completion, the excess thionyl chloride is removed by evaporation.
-
The residue is diluted with water.
-
The aqueous solution is extracted with dichloromethane.
-
The combined organic phases are dried over anhydrous sodium sulfate and concentrated to yield the final product.
Protocol 2: Synthesis of 2-Chloro-5-methyl-3-nitropyridine from this compound using Phosphorus Oxychloride and Phosphorus Pentachloride[2]
-
In a 500 ml four-necked flask equipped with a thermometer, stirrer, and reflux condenser, add 50 g of phosphorus oxychloride, 14.0 g (0.1 mole) of 2-hydroxy-5-nitropyridine, and 25.0 g (0.12 mol) of phosphorus pentachloride.
-
The mixture is stirred and heated to 100-105°C for 5 hours.
-
Following the reaction, the excess phosphorus oxychloride is recovered by distillation under reduced pressure.
-
The remaining residue is slowly poured into 120 grams of ice water and stirred thoroughly.
-
The solution is neutralized to a pH of 8-9 with a 40wt% aqueous sodium hydroxide solution.
-
The layers are separated, and the aqueous layer is extracted three times with dichloromethane (60 g each time).
-
The combined organic phases are washed with 20 grams of saturated brine and dried with 2.0 grams of anhydrous sodium sulfate.
-
The dichloromethane is recovered by distillation, and the final product is dried.
Reaction Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the synthetic pathways discussed.
Caption: Synthesis of 2-Chloro-5-methyl-3-nitropyridine from its hydroxy precursor.
Caption: An alternative multi-step synthesis of 2-Chloro-5-methyl-3-nitropyridine.
References
Cross-validation of analytical techniques for "2-Hydroxy-5-methyl-3-nitropyridine" characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of the organic intermediate, 2-Hydroxy-5-methyl-3-nitropyridine. The following sections detail experimental protocols and comparative data for spectroscopic and thermal analysis methods, offering insights into their respective strengths for structural elucidation and purity assessment.
Introduction
This compound is a key building block in organic synthesis. Accurate and robust analytical characterization is crucial for ensuring its quality and for the successful development of subsequent products. This guide explores the application of various analytical techniques for a thorough characterization of this compound.
Physicochemical Properties
A summary of the fundamental physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₃ | PubChem[1] |
| Molecular Weight | 154.12 g/mol | PubChem[1] |
| Appearance | Light yellow to yellow solid | Certificate of Analysis |
| Melting Point | 179 °C (decomposition) | Sigma-Aldrich |
| Solubility | >23.1 µg/mL in water at pH 7.4 | PubChem[1] |
| CAS Number | 7464-14-4 | Sigma-Aldrich |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural elucidation of organic compounds. Here, we compare Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its key structural features.
Table 2: FTIR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 | O-H stretching (hydroxyl group) |
| 3100-3000 | C-H stretching (aromatic) |
| 2950-2850 | C-H stretching (methyl group) |
| 1640-1620 | C=O stretching (pyridone tautomer) |
| 1580-1560 | C=C stretching (aromatic ring) |
| 1540-1520 | N-O asymmetric stretching (nitro group) |
| 1350-1330 | N-O symmetric stretching (nitro group) |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the region of 4000-400 cm⁻¹.
-
Data Processing: The obtained spectrum is baseline corrected and the wavenumbers of the absorption maxima are determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane).
Thermal Analysis
Thermal analysis techniques are employed to evaluate the stability of the compound at different temperatures. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly useful. For many organic compounds, including nitropyridine derivatives, thermal decomposition is a critical parameter to assess.[3][4]
Table 3: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Expected Observation |
| TGA | Onset of Decomposition | Gradual weight loss starting before the melting point, indicating decomposition. |
| DSC | Melting Point | Endothermic peak around 179 °C, likely accompanied by a broader decomposition signal. |
Experimental Protocol: TGA/DSC
-
Sample Preparation: Place a small, accurately weighed amount of the sample (typically 2-5 mg) into an appropriate TGA/DSC pan.
-
Data Acquisition: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 30-300 °C).
-
Data Analysis: Analyze the resulting TGA (weight loss vs. temperature) and DSC (heat flow vs. temperature) curves to determine the onset of decomposition and the melting point.
Chromatographic Analysis for Purity Determination
High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of pharmaceutical intermediates. A validated Reverse-Phase HPLC (RP-HPLC) method can effectively separate this compound from potential impurities.
Table 4: Typical RP-HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with a suitable buffer (e.g., phosphate buffer at pH 2) |
| Elution | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 239 nm for a similar compound)[5] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Experimental Protocol: RP-HPLC Purity Determination
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound and the sample to be analyzed in a suitable diluent (e.g., mobile phase).
-
Chromatographic Run: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the retention time of the main peak corresponding to this compound from the standard injection. In the sample chromatogram, calculate the area percentage of the main peak to determine the purity.
Visualizing the Analytical Workflow
A logical workflow for the comprehensive characterization of this compound is essential for ensuring all critical quality attributes are assessed.
Caption: Analytical workflow for the characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. FTIR and NMR spectroscopy are indispensable for unambiguous structural confirmation, while thermal analysis provides crucial information about its stability. HPLC is the method of choice for quantitative purity assessment. By cross-validating the results from these techniques, researchers and drug development professionals can ensure the quality and consistency of this important synthetic intermediate.
References
- 1. This compound | C6H6N2O3 | CID 345643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Hydroxy-6-methyl-5-nitropyridine(28489-45-4) 13C NMR spectrum [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
A Comparative Analysis of the Biological Activity of 2-Hydroxy-5-methyl-3-nitropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of nitropyridine derivatives, with a specific focus on compounds related to 2-Hydroxy-5-methyl-3-nitropyridine. The following sections detail the anticancer and antimicrobial properties of exemplar compounds, alongside standardized experimental protocols for their evaluation. This document is intended to serve as a framework for the comparative analysis of novel synthesized derivatives in a drug discovery context.
Quantitative Data Summary
The biological activity of novel chemical entities is quantitatively assessed to determine their potency and potential therapeutic value. For anticancer agents, the half-maximal inhibitory concentration (IC50) is a key parameter, representing the concentration of a compound that inhibits 50% of a biological process, such as cell growth. In the context of antimicrobial activity, the minimum inhibitory concentration (MIC) is determined, which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The following tables present exemplar data for nitropyridine derivatives and standard reference compounds. It is important to note that a direct comparison of the IC50 and MIC values is most meaningful when the assays are performed under identical experimental conditions.
Table 1: Comparative Anticancer Activity (IC50) of Exemplar Compounds
| Compound/Derivative Type | Target Cell Line | IC50 (µM) | Reference Compound | Target Cell Line | IC50 (µM) |
| Benzodioxole-based thiosemicarbazone (Derivative Example 1) | A549 (Human Lung Carcinoma) | 10.67 ± 1.53[1] | Doxorubicin | A549 (Human Lung Carcinoma) | > 20[2][3][4] |
| Benzodioxole-based thiosemicarbazone (Derivative Example 1) | C6 (Rat Glioma) | 4.33 ± 1.04[1] | Doxorubicin | A549 (72h exposure) | 0.00864[5] |
| Indole-based molecule (Derivative Example 2) | A549 (Human Lung Carcinoma) | Selective cytotoxic activity | Doxorubicin | H1299 (Non-small-cell lung carcinoma) (72h exposure) | 0.03712[5] |
Table 2: Comparative Antimicrobial Activity (MIC) of Exemplar Compounds
| Compound/Derivative Type | Microorganism | MIC (µg/mL) | Reference Compound | Microorganism | MIC (µg/mL) |
| Pyridoxazinone Derivative (Example 1) | Enterococcus faecalis | 7.8 - 15.6 | Ciprofloxacin | Staphylococcus aureus | 0.5 - 0.6[6][7] |
| Pyridoxazinone Derivative (Example 1) | Acinetobacter baumannii | 31.25 - 125 | Ciprofloxacin | Escherichia coli | 0.013 - 0.08[6] |
| Pyridone Derivative (Example 2) | Staphylococcus aureus | 0.0024 | Ciprofloxacin | Pseudomonas aeruginosa | 0.15[6] |
| Pyridone Derivative (Example 2) | Bacillus subtilis | 0.078 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparability of biological activity data. Below are the methodologies for the key experiments cited in this guide.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., A549, C6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds and reference drug (e.g., Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add the diluted compounds to the respective wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from the wells and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Test compounds and reference antibiotic (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds and the reference antibiotic in CAMHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (broth with inoculum but no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Visualizations
Experimental Workflow for Drug Discovery
The following diagram illustrates a generalized workflow for the synthesis and biological screening of novel chemical compounds, a fundamental process in drug development.
Caption: A generalized workflow for drug discovery and development.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism of action for an anticancer agent that inhibits a key signaling pathway involved in cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancement of Antibiofilm Activity of Ciprofloxacin against Staphylococcus aureus by Administration of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Hydroxy-5-methyl-3-nitropyridine: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 2-Hydroxy-5-methyl-3-nitropyridine. Adherence to these guidelines is critical for ensuring personnel safety and environmental protection. This compound is classified as a hazardous substance and must be managed accordingly.
Immediate Safety and Handling
Before any handling or disposal procedures, it is imperative to be familiar with the hazards associated with this compound. This compound is known to cause skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood. The following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Body Protection: A fully-buttoned laboratory coat or a chemical-resistant apron.
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation occurs.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Spill & Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Minor Spills (Solid):
-
Alert Personnel: Inform colleagues in the immediate area.
-
Ensure Ventilation: Work within a fume hood if possible.
-
Containment: Use dry cleanup procedures. Gently sweep or scoop the material to avoid generating dust.
-
Collection: Place the spilled material and any contaminated cleaning supplies (e.g., paper towels, gloves) into a clearly labeled, sealed, and compatible hazardous waste container.[1]
-
Decontamination: Wash the spill area thoroughly with soap and water.
Major Spills:
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your institution's Environmental Health and Safety (EHS) department and emergency responders.
-
Secure the Area: Prevent entry to the spill location.
-
Do Not Attempt Cleanup: Await the arrival of trained emergency personnel.
Disposal Operational Plan
The primary and mandatory disposal route for this compound is through a licensed professional hazardous waste disposal service.[2] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.
Step-by-Step Disposal Protocol:
-
Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.
-
Waste Segregation:
-
Designate a specific, compatible waste container for "Nitrogenated Organic Hazardous Waste" or as directed by your institution's EHS department.
-
Do not mix this waste with other incompatible waste streams, such as strong oxidizing agents or acids.
-
-
Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container. Suitable containers are typically made of high-density polyethylene (HDPE) or glass.[1]
-
Ensure the container is in good condition with a secure, leak-proof lid.
-
-
Labeling:
-
Immediately label the waste container with the words "Hazardous Waste."
-
Include the full chemical name: "this compound."
-
List all constituents of the waste mixture if applicable.
-
Indicate the date when waste was first added.
-
Provide the name of the principal investigator and the laboratory location.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA should be in a well-ventilated, secure area, away from sources of ignition and incompatible materials.
-
-
Arranging for Pickup:
-
Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your EHS department or a licensed hazardous waste disposal contractor.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Data Presentation: Safety and Handling Summary
The following table summarizes key safety and handling information for this compound.
| Parameter | Specification / Procedure | Source(s) |
| Primary Hazard Class | Skin Irritant, Serious Eye Irritant, Respiratory Irritant | PubChem |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | Santa Cruz Biotechnology[1] |
| Handling Area | Well-ventilated area or chemical fume hood | Jubilant Ingrevia[3] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly sealed container. | ChemicalBook[4] |
| Spill Cleanup (Solid) | Use dry cleanup procedures; avoid generating dust. Place in a labeled container for disposal. | Santa Cruz Biotechnology[1] |
| Primary Disposal Route | Licensed hazardous waste disposal service. | Multiple Sources |
| Incompatible Materials | Strong oxidizing agents, strong acids. | Fisher Scientific |
Experimental Protocols: Chemical Degradation
While the standard and required method of disposal is through a licensed contractor, advanced oxidation processes (AOPs) have been studied for the degradation of pyridine-based compounds. The following protocol is based on the Fenton oxidation of pyridine-containing wastewater and should be considered for research or specialized in-laboratory treatment only after a thorough risk assessment and with approval from your institution's safety officer.[5] This procedure must be performed by trained personnel.
Experimental Protocol: Fenton Oxidation of Pyridine-Based Waste
This protocol is adapted from studies on the degradation of pyridine and 3-cyanopyridine in wastewater.[6]
Objective: To degrade the pyridine ring structure into less toxic organic compounds through the generation of hydroxyl radicals.
Materials:
-
Pyridine-based chemical waste (e.g., aqueous solution of this compound)
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Sulfuric acid (H₂SO₄, 0.5 N)
-
Sodium hydroxide (NaOH, 1 N)
-
Large glass beaker (e.g., 1 L)
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Preparation: Place the beaker containing the aqueous pyridine waste on the magnetic stirrer in a chemical fume hood. Begin stirring.
-
pH Adjustment: Slowly add 0.5 N sulfuric acid to the solution to adjust the pH to approximately 3.0. This is the optimal pH for the Fenton reaction.[6]
-
Catalyst Addition: Add the ferrous sulfate catalyst to the solution. A typical dosage might be around 2 g/L, but this should be optimized for the specific waste stream.[6]
-
Oxidant Addition: Slowly and carefully add the 30% hydrogen peroxide solution. The reaction is exothermic, and adding the H₂O₂ too quickly can cause a dangerous temperature increase and rapid gas evolution.[7] The amount of H₂O₂ needed depends on the concentration of the organic waste.
-
Reaction: Allow the reaction to proceed with continuous stirring. Reaction times can vary from 30 minutes to several hours.[6] Monitor the reaction for temperature changes.
-
Neutralization and Precipitation: After the reaction is complete, adjust the pH to approximately 7.0 using 1 N sodium hydroxide. This will precipitate the iron catalyst as ferric hydroxide (Fe(OH)₃).
-
Separation: Allow the iron sludge to settle. The supernatant liquid can then be decanted or filtered.
-
Final Disposal: The treated supernatant liquid must be analyzed to confirm the degradation of the hazardous compound before it can be considered for disposal as non-hazardous aqueous waste. The iron sludge must be collected and disposed of as hazardous solid waste.
Caution: This is a generalized procedure. All steps, particularly the quantities of reagents and reaction time, must be optimized on a small scale before attempting to treat larger volumes.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 2-Hydroxy-5-methyl-3-nitropyridine
This guide provides crucial safety and logistical information for the handling and disposal of 2-Hydroxy-5-methyl-3-nitropyridine. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[2][3] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.
Recommended Personal Protective Equipment:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a face shield worn over safety glasses that meet ANSI Z87.1 or European Standard EN166 standards.[2][4][5] | To protect against splashes and sprays that can cause serious eye irritation. |
| Skin Protection | Chemically resistant gloves (e.g., nitrile), a flame-resistant lab coat, and closed-toe shoes.[4][6] | To prevent skin contact, which can cause irritation.[1][2] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or if dusts/aerosols are generated.[3][7] | To prevent inhalation, which may lead to respiratory irritation.[2][3] |
Quantitative Safety Data Summary:
| Parameter | Value | Source |
| Flash Point | No information available | [1] |
| Autoignition Temperature | No information available | [1] |
| Upper Explosive Limit | No data available | [1] |
| Lower Explosive Limit | No data available | [1] |
| Vapor Pressure | Negligible | [8] |
| Specific Gravity | Not available | [8] |
2. Safe Handling and Storage Procedures
Proper handling and storage are critical to minimize exposure risk.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[6][9]
-
Avoid all personal contact, including inhalation of dust or vapors.[8]
-
Keep containers securely sealed when not in use.[8]
Storage:
-
Keep containers tightly closed.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][3]
3. Emergency and First Aid Protocols
In the event of exposure, immediate action is crucial.
| Exposure Type | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][11] |
| Skin Contact | Immediately remove all contaminated clothing and wash the affected skin with plenty of soap and water for at least 15 minutes.[1][12] If skin irritation occurs, get medical advice/attention.[1] |
| Inhalation | Move the exposed person to fresh air at once.[12] If not breathing, give artificial respiration.[2] If symptoms persist, call a physician.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Call a poison center or doctor/physician if you feel unwell.[1] |
4. Spill and Disposal Management
A systematic approach to spill cleanup and waste disposal is essential to prevent environmental contamination and further exposure.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant.[1][2]
-
Collect residues and place them in sealed, labeled containers for disposal.[8]
-
Do not let the product enter drains.[9]
By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment. Always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most detailed and up-to-date information.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
